2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZDLZQMLPWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215974-61-0 | |
| Record name | 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride physical properties
An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound, a specialized reagent increasingly utilized in medicinal chemistry and organic synthesis. The document delves into its core physical and chemical properties, characteristic reactivity, plausible synthetic routes, and critical applications in the development of novel therapeutic agents. A significant emphasis is placed on establishing self-validating safety and handling protocols, grounded in the inherent reactivity of sulfonyl chlorides, to ensure safe and effective laboratory use.
Chemical Identity and Molecular Structure
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a flexible methoxyethoxy side chain. This unique combination makes it a valuable building block for introducing a hydrophilic and structurally significant moiety into target molecules. The ether chain can enhance the aqueous solubility and modify the pharmacokinetic profile of derivative compounds, a desirable trait in drug discovery.[1]
Key identifiers for this compound are:
-
IUPAC Name: 2-(2-methoxyethoxy)ethanesulfonyl chloride
-
CAS Number: 1215974-61-0[2]
-
Molecular Weight: 202.66 g/mol [2]
The structural arrangement of these atoms is paramount to its function, with the highly electrophilic sulfur atom serving as the primary site of reaction.
Caption: 2D structure of this compound.
Physicochemical Properties
A precise understanding of a compound's physical properties is essential for designing experiments, particularly for purification, reaction setup, and storage. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation.
| Property | Value | Source / Comment |
| Molecular Formula | C₅H₁₁ClO₄S | ChemBK[2], PubChemLite[3] |
| Molecular Weight | 202.66 g/mol | ChemBK[2] |
| Monoisotopic Mass | 202.00665 Da | PubChemLite[3] |
| Physical Form | Solid | Sigma-Aldrich (for related compound)[4] |
| Boiling Point | Data not available | Requires experimental determination. |
| Melting Point | Data not available | Requires experimental determination. |
| Density | Data not available | Requires experimental determination. |
| Solubility | Reacts with water. Soluble in many aprotic organic solvents (e.g., Chloroform, Dichloromethane, THF). | Inferred from general sulfonyl chloride reactivity.[5][6] |
| XLogP (Predicted) | 0.1 | PubChemLite[3] |
Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
The primary reaction is nucleophilic substitution, where a nucleophile (such as an amine, alcohol, or thiol) displaces the chloride ion.[7] This reactivity is fundamental to its utility in synthesis, allowing for the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.
-
Reaction with Amines: Forms highly stable sulfonamides. This is one of the most common applications in drug discovery, as the sulfonamide functional group is a key feature in many approved drugs.[8]
-
Reaction with Alcohols: Forms sulfonate esters. This reaction is often conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Reaction with Water (Hydrolysis): Sulfonyl chlorides react readily, and often violently, with water and other protic solvents to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This reaction is a critical consideration for handling and storage.
Caption: Generalized workflow of nucleophilic substitution on the sulfonyl chloride.
Synthesis and Manufacturing Considerations
While multiple routes to sulfonyl chlorides exist, a common and industrially relevant method involves the treatment of the corresponding alcohol with a chlorosulfonating agent. For this compound, the logical precursor is 2-(2-methoxyethoxy)ethanol.
Proposed Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), cool an anhydrous, inert solvent (e.g., dichloromethane) to 0 °C.
-
Reagent Addition: Slowly add chlorosulfonic acid or thionyl chloride (SOCl₂) to the cooled solvent. Causality: This step must be performed slowly and with cooling as the reaction is highly exothermic. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.
-
Substrate Addition: Add 2-(2-methoxyethoxy)ethanol dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. Causality: Careful temperature control is critical to prevent decomposition of the ether chain and minimize side reactions.[7]
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature until completion, monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it over ice. Extract the product with an organic solvent. Wash the organic layer sequentially with cold water and brine. Causality: The aqueous wash removes unreacted starting material and inorganic byproducts. The brine wash helps to remove residual water from the organic phase.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved via column chromatography or distillation if necessary.
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Drug Development
The sulfonyl functional group is a cornerstone in medicinal chemistry, appearing in a vast number of antibacterial, anti-inflammatory, and anti-cancer agents.[1] this compound serves as a sophisticated tool for incorporating this pharmacophore, along with a beneficial ether tail, into new chemical entities.
-
Improved Physicochemical Properties: The methoxyethoxy chain is a well-known structural motif for improving a molecule's solubility and reducing its lipophilicity.[1] This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to enhance its binding affinity to a biological target.[10]
-
Versatile Synthetic Handle: As a reactive intermediate, it allows for the rapid generation of libraries of compounds (e.g., sulfonamides) for high-throughput screening in the early stages of drug discovery.
Safety, Handling, and Storage: A Self-Validating Protocol
Sulfonyl chlorides are hazardous reagents that demand respect and careful handling. The following protocols are designed as a self-validating system, where the reasoning behind each step underscores its importance.
Trustworthiness Principle: Every handling step is designed to mitigate a known hazard associated with the compound's reactivity.
A. Personal Protective Equipment (PPE)
-
Protocol: Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a face shield when handling the compound. A flame-resistant lab coat is mandatory.[5][11]
-
Causality: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns upon contact.[12][13] A face shield provides an essential extra layer of protection against splashes.
B. Handling and Dispensing
-
Protocol: All manipulations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[11][14] Avoid breathing dust or vapors.[13] Keep the container tightly closed when not in use.[6]
-
Causality: The compound can be irritating to the respiratory tract.[15] Furthermore, exposure to moist air will lead to hydrolysis, releasing corrosive HCl gas.[5]
C. Storage
-
Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The storage area should be separate from incompatible materials, especially water, strong bases, alcohols, and oxidizing agents.[5][6] Storing under an inert gas like nitrogen or argon is highly recommended.
-
Causality: The compound reacts violently with water and bases.[5][6] Storing under inert gas prevents degradation from atmospheric moisture, preserving the reagent's integrity and preventing pressure buildup from HCl evolution.
D. Spill and Emergency Procedures
-
Protocol: In case of a spill, evacuate the area. Do not use water to clean up. Absorb the spill with a dry, inert material such as sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[16] Ensure adequate ventilation. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
-
Causality: Using water on a sulfonyl chloride spill will exacerbate the problem by creating a corrosive and fuming mixture of sulfonic acid and HCl. Dry absorbents are essential for safe cleanup.
References
-
New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]
-
PubChem. 2-Methoxyethane-1-sulfonyl chloride. [Link]
-
ChemBK. This compound. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]
-
PubChemLite. This compound. [Link]
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S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]
-
ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]
-
RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
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A Technical Guide to the Solubility of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride in Organic Solvents for Pharmaceutical Development
Abstract
The successful integration of novel reagents into synthetic and formulation workflows is contingent on a thorough understanding of their fundamental physicochemical properties. 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride (CAS No. 1215974-61-0) is a promising sulfonylating agent for applications in medicinal chemistry and drug development.[1] Its utility, however, is directly linked to its solubility characteristics in various organic media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this molecule is not extensively published, this document outlines the core theoretical principles and provides a robust, field-proven experimental protocol to empower researchers to generate reliable data in their own laboratory settings.
Introduction: The Critical Role of Solubility in Synthesis and Formulation
This compound possesses a molecular architecture—combining a reactive sulfonyl chloride moiety with a flexible, polar ether backbone—that makes it a valuable building block in organic synthesis. The sulfonyl chloride group is a key functional handle for the formation of sulfonamides, a privileged scaffold in a multitude of approved therapeutic agents.[2]
A precise understanding of its solubility is paramount for several reasons:
-
Reaction Kinetics and Homogeneity: The rate and completeness of a chemical reaction often depend on the reactants being fully dissolved in the solvent medium.[3] Poor solubility can lead to sluggish or incomplete reactions, side-product formation, and challenges in process scale-up.
-
Purification and Crystallization: Solubility gradients are the cornerstone of purification techniques like recrystallization. Selecting appropriate solvent systems (a "good" solvent for dissolving and a "poor" solvent for precipitating) is essential for isolating the target compound with high purity.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents can be a critical factor in developing stable and bioavailable drug delivery systems.
This guide will first explore the theoretical underpinnings of solubility as it relates to the structure of this compound. It will then provide a detailed, self-validating experimental protocol for its quantitative determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool.
2.1. Structural Analysis and Polarity
The structure of this compound (C₅H₁₁ClO₄S) contains distinct regions that influence its polarity and, by extension, its solubility profile:
-
Polar Moieties: The molecule contains two ether linkages (-C-O-C-) and a highly polar sulfonyl chloride group (-SO₂Cl). The oxygen and chlorine atoms are electronegative, creating significant bond dipoles. These groups can participate in dipole-dipole interactions with polar solvents.
-
Nonpolar Backbone: The ethylene (-CH₂-CH₂-) segments of the carbon chain contribute to the nonpolar character of the molecule.
Based on this structure, we can predict a solubility trend:
-
High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions without donating a proton.
-
Moderate to High Solubility with Caution: In polar protic solvents like methanol and ethanol. While these solvents are polar, they are also nucleophilic. The sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent), which can be mistaken for dissolution.[4] This is a critical consideration; the formation of a new substance (a sulfonate ester) is not true solubility.
-
Low Solubility Expected: In nonpolar aliphatic solvents like n-heptane or hexane, where the dominant intermolecular forces are weak London dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between the sulfonyl chloride molecules.
-
Low Solubility Expected: In water. While polar, the compound's lack of significant hydrogen bond-donating capability and its reactive nature towards water (hydrolysis) limit its practical solubility. Sulfonyl chlorides are known to precipitate from aqueous reaction mixtures due to their low solubility, a property that can be leveraged for purification.[3]
2.2. The Complicating Factor: Reactivity
The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack. This reactivity must be distinguished from true physical dissolution.
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid.
-
Alcoholysis: Reaction with alcohols to form sulfonate esters.
-
Aminolysis: Reaction with primary or secondary amines to form sulfonamides.
When selecting solvents for solubility studies, it is crucial to use analytical-grade, anhydrous solvents where possible, especially when dealing with protic media, and to be aware that changes in the solution over time may indicate reaction rather than simple dissolution.
Experimental Protocol for Quantitative Solubility Determination
The following protocol is based on the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of solids in liquids, and is consistent with the principles outlined in OECD Guideline 105.[5][6][7]
3.1. Principle
A surplus of the solid solute, this compound, is equilibrated with a specific organic solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the supernatant) is determined using a suitable analytical method.[6]
3.2. Materials and Equipment
-
Solute: this compound (purity >95%).
-
Solvents: Analytical grade or higher (e.g., HPLC grade) of selected organic solvents.
-
Equipment:
-
Analytical balance (± 0.1 mg precision).
-
Glass vials or flasks with airtight, chemically resistant screw caps.
-
Thermostatically controlled shaker bath or incubator capable of maintaining temperature ± 0.5 °C.
-
Vortex mixer.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible).
-
Volumetric flasks and pipettes.
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).
-
3.3. Experimental Workflow
The overall workflow for determining the solubility of the target compound is depicted below.
Caption: Experimental workflow for isothermal shake-flask solubility determination.
3.4. Step-by-Step Methodology
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add 10-20 mg of the solute to a vial, then add the solvent dropwise while vortexing until the solid dissolves. This provides a rough order of magnitude to inform the masses used in the main experiment.[8]
-
Sample Preparation:
-
Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. An excess is critical to ensure a saturated solution is formed.
-
Pipette a precise volume (e.g., 2.0 or 5.0 mL) of the pre-equilibrated solvent (at the target temperature) into the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration (Trustworthiness Pillar):
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker and agitate vigorously. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Causality: Vigorous agitation maximizes the surface area of the solid, facilitating the dissolution process and helping to reach equilibrium faster.
-
Equilibration time is critical. A minimum of 24 hours is recommended, but 48-72 hours may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and place them in a temperature-controlled bath (at the same temperature) to allow the excess solid to settle for approximately 2-4 hours.
-
To ensure complete removal of suspended microparticles, centrifuge the vials for 10-15 minutes.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining undissolved solid.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the solute must be used for quantification.[9]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as g/100 mL or mol/L.
-
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded systematically. The following table provides a template for presenting the results.
Table 1: Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dichloromethane | Experimental Value | Calculated Value | Clear, colorless solution. |
| Ethyl Acetate | Experimental Value | Calculated Value | Clear, colorless solution. | |
| Acetone | Experimental Value | Calculated Value | Clear, colorless solution. | |
| Polar Protic | Methanol | Experimental Value | Calculated Value | Monitor for signs of reaction over time. |
| Nonpolar | n-Heptane | Experimental Value | Calculated Value | Majority of solid remains undissolved. |
(Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data.)
The results should be interpreted in the context of the theoretical predictions. For instance, high solubility in dichloromethane and low solubility in n-heptane would be consistent with the polar nature of the solute. Any unexpected results, such as apparent high solubility in a protic solvent, should be investigated further to rule out chemical reaction.
Safety and Handling
While specific toxicological data for this compound is limited, sulfonyl chlorides as a class, and related structures, are known to be hazardous. GHS classifications for similar compounds indicate they are corrosive and may cause respiratory irritation.[10][11]
-
Engineering Controls: All handling of this compound, both as a solid and in solution, should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is water-reactive and will hydrolyze, releasing hydrochloric acid. Therefore, it should be handled under anhydrous conditions where possible.
Conclusion
Understanding the solubility of this compound is a prerequisite for its effective use in pharmaceutical research and development. This guide provides the essential theoretical knowledge and a detailed, practical protocol to enable scientists to predict and accurately measure its solubility in a range of common organic solvents. By following the outlined experimental workflow, which emphasizes equilibrium, proper phase separation, and accurate quantification, researchers can generate the reliable, high-quality data needed to accelerate their synthetic and formulation projects.
References
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-
National Center for Biotechnology Information. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. PubChem Compound Summary. Retrieved from [Link]
- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Hofmann, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Scribd. (n.d.). MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. Retrieved from [Link]
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Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
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ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Regulations.gov. (2017). Report : Determination of Water Solubility.
- Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA.
-
New Jersey Department of Health. (n.d.). Hazard Summary: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the demand for novel reagents with tailored properties is incessant. These molecules are the silent architects of complex pharmaceuticals, enabling chemists to construct intricate molecular frameworks with precision and efficiency. Among these crucial tools is 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, a functionalized sulfonyl chloride that has emerged as a valuable building block in organic synthesis.
This technical guide provides a comprehensive overview of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, from its chemical identity and synthesis to its applications in the pharmaceutical industry. We will delve into the mechanistic principles that govern its reactivity and present field-proven insights into its practical use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile reagent.
Chemical Identity and Physicochemical Properties
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a polyether chain.[1] This structural feature imparts unique solubility and reactivity profiles compared to simpler alkyl or aryl sulfonyl chlorides.
| Property | Value | Source |
| Chemical Name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | [1] |
| CAS Number | 1342017-76-8 | [1] |
| Molecular Formula | C₇H₁₅ClO₅S | [1] |
| Molecular Weight | 246.71 g/mol | [1] |
| Appearance | Colorless to yellow liquid (typical) | [2] |
| Solubility | Miscible with water and many organic solvents | [2] |
Spectroscopic Data:
The structural integrity of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide characteristic signals that correspond to the protons and carbons in the polyether backbone and the sulfonyl chloride terminus.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] Additionally, the C-O-C stretching of the ether linkages is observable.[1]
History and Development: The Evolution of a Functionalized Reagent
For decades, simple sulfonyl chlorides like tosyl chloride (TsCl) and mesyl chloride (MsCl) have been workhorse reagents for the formation of sulfonamides and sulfonate esters. However, the increasing complexity of drug molecules has driven the need for more sophisticated building blocks. The incorporation of a polyethylene glycol (PEG)-like chain in 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride offers several advantages:
-
Modulated Solubility: The ether chain enhances solubility in a wider range of solvents, which can be advantageous in complex reaction mixtures.
-
Pharmacokinetic Modification: When incorporated into a drug candidate, the polyether motif can influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability.
-
Linker Chemistry: This molecule is particularly well-suited for use as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][] PROTACs are heterobifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety.[4][6][] The flexible and hydrophilic nature of the polyether chain in 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride makes it an attractive component for such linkers.[4][5][6][]
Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
The most common and direct method for the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is the reaction of its corresponding alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol, with a chlorinating agent.[1]
Starting Material: 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
The precursor alcohol is a commercially available compound. It is typically produced as a by-product during the synthesis of lower ethylene glycol monomethyl ethers from the reaction of ethylene oxide and methanol.[2]
| Property | Value | Source |
| Chemical Name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | [2] |
| CAS Number | 112-35-6 | [3] |
| Molecular Formula | C₇H₁₆O₄ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Boiling Point | 249 °C | [2] |
Synthetic Protocol: Chlorination of 2-[2-(2-methoxyethoxy)ethoxy]ethanol
The conversion of the alcohol to the sulfonyl chloride can be achieved using several reagents, with thionyl chloride (SOCl₂) being a common choice.[8][9][10]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-[2-(2-methoxyethoxy)ethoxy]ethanol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.1 eq) to the reaction mixture. Pyridine acts as a base to neutralize the HCl by-product.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 eq), dissolved in anhydrous DCM, dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture as thionyl chloride reacts readily with water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial.
-
Pyridine as a Base: The reaction produces HCl as a by-product, which can be corrosive and lead to side reactions. Pyridine is used to scavenge the HCl, driving the reaction to completion.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the alcohol and thionyl chloride.
Mechanism of Action
The conversion of the alcohol to the sulfonyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of thionyl chloride.
Caption: Key steps in the synthesis mechanism.
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.[8][9][10]
-
Intermediate Formation: This initial attack leads to the formation of a chlorosulfite ester intermediate and a chloride ion.
-
SNi Reaction: The reaction often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, where the chloride ion attacks the carbon atom attached to the oxygen, leading to the displacement of the chlorosulfite group. This step occurs with retention of configuration.
-
By-product Formation: The unstable chlorosulfite group decomposes to form sulfur dioxide (a gas) and another chloride ion. The HCl is neutralized by the pyridine base.
Applications in Drug Discovery and Development
The primary utility of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride lies in its ability to act as a versatile building block for introducing a flexible, hydrophilic linker into drug candidates.[1]
Synthesis of Sulfonamides
The reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride with primary or secondary amines yields sulfonamides. The sulfonamide functional group is a common motif in many marketed drugs due to its favorable physicochemical properties and ability to form hydrogen bonds with biological targets.[11][12][13]
Caption: General scheme for sulfonamide synthesis.
PROTAC Linker Synthesis
As previously mentioned, a significant application of this reagent is in the synthesis of PROTACs.[4][5][6][] The polyether chain can be readily functionalized at the methoxy terminus or by derivatizing the sulfonyl chloride group to attach to the respective ligands of the PROTAC. The properties of the linker are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and influences the stability and solubility of the entire molecule.
Conclusion
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride represents a modern and valuable tool in the arsenal of the medicinal chemist. Its unique combination of a reactive sulfonyl chloride handle and a flexible, hydrophilic polyether chain makes it an ideal reagent for the synthesis of complex molecules with tailored properties. As the field of drug discovery continues to evolve, particularly with the rise of new modalities like PROTACs, the demand for such functionalized building blocks is expected to grow. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile reagent into their synthetic strategies.
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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A Methodological Framework for Determining the Thermochemical Properties of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
An In-depth Technical Guide
Executive Summary
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is a reactive chemical intermediate whose utility in pharmaceutical and chemical synthesis is predicated on its sulfonyl chloride functional group. The safe and efficient scale-up of any process involving this compound requires a thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, and thermal stability. This information is paramount for identifying potential thermal hazards, preventing runaway reactions, and defining safe operating and storage conditions. This technical guide, developed from the perspective of a Senior Application Scientist, presents a comprehensive methodological framework for the characterization of these critical properties. Due to the absence of published experimental data for this specific molecule, this document provides a detailed roadmap for researchers, scientists, and drug development professionals to acquire this data through a combination of robust experimental techniques and high-accuracy computational modeling. We will detail the causality behind experimental choices, provide self-validating protocols for reaction calorimetry and differential scanning calorimetry, and outline a validated workflow for ab initio computational predictions, ensuring a holistic and safety-oriented approach to chemical process development.
Introduction and Foundational Concepts
Chemical Identity of the Target Compound
The subject of this guide is this compound. Its fundamental physicochemical properties are summarized below. A precise understanding of its structure is the first step in any analytical or predictive endeavor.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyethoxy)ethanesulfonyl chloride | [1] |
| CAS Number | 1215974-61-0 | [2] |
| Molecular Formula | C₅H₁₁ClO₄S | [1][2] |
| Molecular Weight | 202.66 g/mol | [2] |
| Canonical SMILES | COCCOCCS(=O)(=O)Cl | [1] |
| 2D Structure |
The Imperative for Thermochemical Characterization
Sulfonyl chlorides are an energetic functional group, known for high reactivity and potential thermal instability.[3][4] The ether linkages in the backbone of this compound may also influence its decomposition pathway. A lack of thermochemical data introduces significant risk during process development, including:
-
Thermal Runaway: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure. Understanding the heat of reaction and decomposition energy is critical to designing adequate cooling systems.[5][6]
-
Safe Storage and Handling: Determining the onset temperature of decomposition is essential for defining maximum storage and transport temperatures.[7]
-
Process Optimization: Kinetic data derived from thermal analysis can inform the optimal temperature, dosing rates, and reaction times, maximizing yield while maintaining a safe thermal profile.[8]
This guide focuses on three core thermochemical parameters:
-
Enthalpy of Formation (ΔHf°): The net energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property used to calculate the heat of any reaction involving the compound.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is crucial for calculating the adiabatic temperature rise of a reaction mixture.[9]
-
Thermal Stability: A qualitative and quantitative assessment of how a molecule behaves with increasing temperature, including its decomposition onset temperature, the energy released during decomposition, and the kinetics of this process.
Experimental Determination of Thermochemical Properties
The following sections provide detailed, field-proven methodologies for acquiring the necessary experimental data. These protocols are designed to be self-validating and prioritize safety.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to recognize the inherent hazards of sulfonyl chlorides. Related compounds are classified as corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always use a full-face shield, chemical-resistant gloves, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Material Incompatibility: Avoid contact with water and other nucleophiles (e.g., alcohols, amines) outside of controlled reaction conditions, as vigorous, exothermic reactions can occur.[13]
-
Emergency Preparedness: Ensure an appropriate spill kit and emergency shower/eyewash station are immediately accessible.
Methodology 1: Enthalpy of Formation (ΔHf°) via Reaction Calorimetry
Causality & Rationale: The standard enthalpy of formation of a complex molecule is rarely measured directly. Instead, we employ reaction calorimetry to measure the enthalpy of a well-defined reaction (ΔHrxn) involving the target compound.[14] By choosing a reaction where the ΔHf° of all other reactants and products are known, we can calculate the target's ΔHf° using Hess's Law. The hydrolysis of the sulfonyl chloride group is a suitable and highly exothermic reaction for this purpose.
ΔHf° (Target) = ΣΔHf° (Products) - ΣΔHf° (Reactants) - ΔHrxn
The workflow involves precise measurement of the heat evolved when a known quantity of the sulfonyl chloride is reacted with a large excess of a basic aqueous solution in a reaction calorimeter.
Experimental Protocol: Heat Flow Calorimetry (HFC) of Hydrolysis
-
System Calibration: Calibrate the reaction calorimeter (e.g., a Mettler-Toledo RC1e or similar) to determine the overall heat transfer coefficient (UA). This is a critical self-validating step, typically done by introducing a known electrical heat pulse and measuring the system's response.[14]
-
Reactor Charging: Charge the reactor with a precisely known mass of a standardized aqueous base solution (e.g., 1 M NaOH). Allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 25 °C).
-
Sample Preparation: In an inert atmosphere (glove box), accurately weigh approximately 1-5 g of this compound into a sealed injection vessel.
-
Dosing and Data Acquisition: Begin stirring the reactor contents at a constant rate (e.g., 300 RPM). Initiate data logging. Dose the sulfonyl chloride into the reactor over a controlled period (e.g., 30 minutes) to manage the rate of heat evolution.
-
Post-Dosing Equilibrium: Continue stirring and data acquisition after the addition is complete to ensure the reaction has gone to completion and the system has returned to a stable thermal baseline.
-
Data Analysis: Integrate the heat flow curve over time to determine the total heat evolved (Q). The enthalpy of reaction (ΔHrxn) is calculated by dividing Q by the number of moles of the sulfonyl chloride added.
Workflow Visualization
Caption: Workflow for ΔHf° Determination via Reaction Calorimetry.
Methodology 2: Heat Capacity (Cp) and Thermal Stability via Differential Scanning Calorimetry (DSC)
Causality & Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This allows for the precise determination of Cp and the detection of thermal events like decomposition. For Cp, we use a comparative method against a known standard (sapphire). For thermal stability, we perform a temperature ramp to identify the exothermic decomposition onset temperature (Tonset), which is a critical parameter for process safety.
Experimental Protocol: DSC Analysis
-
Sample Preparation: In an inert atmosphere, hermetically seal 5-10 mg of this compound into a high-pressure gold-plated or stainless steel crucible to contain any pressure generated during decomposition. Prepare an identical empty crucible to serve as the reference.
-
Heat Capacity (Cp) Determination (ASTM E1269):
-
Step A (Baseline): Place the empty sample and reference crucibles in the DSC cell. Run a temperature program (e.g., heat-cool-heat cycle from 0 °C to 100 °C at 10 °C/min) to obtain the baseline heat flow.
-
Step B (Standard): Place a sapphire standard of known mass in the sample crucible and repeat the exact same temperature program.
-
Step C (Sample): Replace the sapphire standard with the sealed sample crucible and repeat the temperature program a final time.
-
Analysis: The Cp of the sample is calculated at each temperature by comparing the heat flow signals of the sample, standard, and baseline runs.
-
-
Thermal Stability Determination:
-
Step A (Ramp): Using a freshly prepared sample, place the sealed crucible and empty reference in the DSC cell.
-
Step B (Program): Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a high final temperature (e.g., 350 °C). A slow heating rate provides higher resolution for the onset temperature.
-
Analysis: Examine the resulting thermogram for any sharp exothermic deviations from the baseline. The extrapolated onset temperature (Tonset) is determined as the intersection of the baseline with the tangent of the exotherm's leading edge. The total energy of decomposition (ΔHd) is found by integrating the area of the exothermic peak.
-
Workflow Visualization
Caption: DSC Analysis Workflow for C_p and Thermal Stability.
Computational Prediction of Thermochemical Properties
Causality & Rationale: When experimental data is unavailable or difficult to acquire, high-level ab initio quantum chemical calculations provide a reliable and accurate alternative for determining gas-phase thermochemical properties.[16] For organosulfur compounds, composite methods like CBS-QB3 or G4 theory are known to yield results within "chemical accuracy" (typically ±1 kcal/mol) when benchmarked against experimental data.[17][18] The workflow involves finding the molecule's lowest energy conformation and then using a series of high-level energy calculations to determine its enthalpy.
Computational Protocol: Ab Initio Calculation
-
Conformational Search: Perform a conformational search to locate the lowest energy geometry (global minimum) of this compound.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a reliable Density Functional Theory (DFT) method, such as B3LYP with a triple-zeta basis set like cc-pVTZ.[17][18]
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
High-Accuracy Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation using a high-level composite method (e.g., CBS-QB3). This method approximates a very high-level calculation through a series of smaller, more manageable steps.[17]
-
Enthalpy of Formation Calculation: Calculate the standard enthalpy of formation (ΔHf°) using an atomization reaction or a more robust isodesmic reaction scheme. Isodesmic reactions, which conserve the number and types of chemical bonds, benefit from significant error cancellation and typically yield more accurate results.
Workflow Visualization
Caption: Computational Thermochemistry Workflow.
Conclusion
The thermochemical characterization of this compound is a non-negotiable prerequisite for its safe handling, storage, and use in process development. While published data is not currently available, a robust and reliable pathway to this information exists through the diligent application of established scientific methodologies. This guide provides the necessary framework, combining the empirical accuracy of reaction calorimetry and differential scanning calorimetry with the predictive power of high-level computational chemistry. By following these protocols, researchers can generate the critical data needed to perform comprehensive hazard analyses, ensuring that innovation in the laboratory translates to safe and scalable chemical processes in development and manufacturing.
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ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Dow Chemical Company. (2022). Reactive Chemicals Program & Calorimetry at Dow. Purdue University. Retrieved from [Link]
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PubMed Central (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
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Syrris. (2018). An Introduction to Reaction Calorimetry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride as a Versatile Sulfonating Agent
Introduction: Unveiling the Potential of a Unique Sulfonating Agent
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule.[1] The selection of the appropriate sulfonating agent is therefore a critical decision in the synthetic workflow. 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, hereafter referred to as MEE-SO₂Cl, has emerged as a valuable reagent for the introduction of the 2-(2-methoxyethoxy)ethylsulfonyl moiety. This unique polyethylene glycol (PEG)-like side chain can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a flexible linker for further molecular elaboration.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MEE-SO₂Cl. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the sulfonylation of common nucleophiles, and offer insights into reaction optimization and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClO₄S | [2] |
| Molecular Weight | 202.66 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~192 °C | [5] |
| Density | ~1.357 g/cm³ | [5] |
Mechanistic Insights: The Rationale Behind the Protocol
The utility of MEE-SO₂Cl as a sulfonating agent lies in the electrophilicity of the sulfur atom within the sulfonyl chloride group. The reaction proceeds via a nucleophilic substitution at the sulfur center.[6] While the precise mechanism can be complex and substrate-dependent, it generally follows an addition-elimination pathway.[6]
The nucleophile, typically an amine or an alcohol, attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate.[6] The chloride ion is subsequently expelled as a leaving group, and a proton is lost from the nucleophile (often facilitated by a base) to yield the stable sulfonamide or sulfonate ester, respectively.
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
Core Protocol: Sulfonylation of a Primary Amine with MEE-SO₂Cl
This protocol provides a robust starting point for the synthesis of sulfonamides using MEE-SO₂Cl. The reaction conditions are generally applicable to a wide range of primary and secondary amines.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Primary Amine | ≥98% | Various | - |
| This compound | ≥97% | Various | Store under inert gas |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | Use a dry solvent |
| Triethylamine (Et₃N) or Pyridine | ≥99% | Various | Freshly distilled recommended |
| Hydrochloric Acid (1 M aq.) | - | Various | For work-up |
| Saturated Sodium Bicarbonate (aq.) | - | Various | For work-up |
| Brine (Saturated NaCl aq.) | - | Various | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Various | For drying |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) or pyridine (2.0 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A mild exotherm may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization.
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- 4. nj.gov [nj.gov]
- 5. 2-Methoxy-1-ethanesulfonyl Chloride | 51517-01-2 [chemicalbook.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride for the Synthesis of Novel Sulfonamides
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The strategic derivatization of the sulfonamide moiety is a key approach to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride, a versatile building block for introducing a flexible, hydrophilic tail into novel sulfonamide-based drug candidates. We present its chemical properties, discuss the strategic advantages conferred by the 2-(2-methoxyethoxy)ethyl group, and provide a robust, step-by-step protocol for its reaction with primary and secondary amines. Furthermore, we offer guidance on reaction optimization, troubleshooting, and characterization of the resulting novel sulfonamides.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Since the discovery of the sulfa drugs, the sulfonamide group has proven to be a privileged scaffold in drug design.[1] Its utility extends far beyond its original antibacterial applications, with sulfonamide-containing molecules acting as diuretics, anticonvulsants, and inhibitors for targets such as carbonic anhydrases, proteases, and kinases. The sulfonamide group's synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor make it a highly attractive functional group for establishing strong interactions with biological targets.[3]
However, a significant challenge in drug discovery is the optimization of physicochemical properties, particularly aqueous solubility and membrane permeability. The introduction of carefully selected substituents is the primary method for fine-tuning these characteristics. This compound offers a unique opportunity to append a short, flexible polyethylene glycol (PEG)-like chain, which can significantly influence a molecule's properties.
This guide provides the necessary technical details to leverage this reagent effectively, enabling the synthesis of diverse sulfonamide libraries with potentially enhanced drug-like properties.
Reagent Profile: this compound
This compound is a reactive chemical intermediate designed for the straightforward synthesis of sulfonamides. Its properties and safe handling are critical for successful application.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO₃S | PubChem[4] |
| Molecular Weight | 186.66 g/mol | PubChem[4] |
| CAS Number | 101479-70-3 (similar structure) | Note: Exact CAS for this specific isomer can vary; researchers should verify with their supplier. A related structure is 2-Methoxyethane-1-sulfonyl chloride (CAS 51517-01-2).[4] |
| Appearance | Colorless to pale yellow liquid | Typical for sulfonyl chlorides |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General Chemical Knowledge |
Safety and Handling
As with most sulfonyl chlorides, this reagent is corrosive and a lachrymator. It reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[4]
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[5]
Strategic Rationale: The Advantage of the 2-(2-Methoxyethoxy)ethyl Moiety
The choice of the R-group on the sulfonyl chloride is a critical decision in medicinal chemistry. The 2-(2-methoxyethoxy)ethyl substituent is not merely a linker but a functional component designed to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Enhanced Aqueous Solubility: The two ether oxygen atoms can act as hydrogen bond acceptors, which can disrupt the crystal lattice of the solid material and improve solvation in aqueous media. This is a crucial parameter for achieving sufficient bioavailability for oral administration.[6]
-
Modulated Lipophilicity: While alkyl groups increase lipophilicity, the embedded ether linkages introduce polarity. This balance allows for fine-tuning the octanol-water partition coefficient (LogP), a key predictor of a drug's ability to cross cell membranes without being excessively retained in fatty tissues.[7]
-
Conformational Flexibility: The rotatable bonds of the ethylene glycol-like chain provide conformational flexibility. This allows the sulfonamide to adopt a lower-energy conformation when binding to a protein target, potentially increasing binding affinity.
-
Vector for Further Modification: The terminal methoxy group can be envisioned as a placeholder for a longer PEG chain or other functional groups in more advanced designs, offering a platform for developing PROTACs or other targeted therapeutics.
Figure 1: Structural features of the 2-(2-methoxyethoxy)ethyl moiety.
Experimental Protocol: General Synthesis of Novel Sulfonamides
This protocol describes a general method for the coupling of this compound with a generic primary or secondary amine. This procedure should be adapted based on the specific reactivity and properties of the amine substrate.
Reaction Scheme
R¹R²NH + ClSO₂(CH₂)₂O(CH₂)₂OCH₃ --[Base]--> R¹R²NSO₂(CH₂)₂O(CH₂)₂OCH₃ + Base·HCl
Where R¹ = H, Alkyl, Aryl; R² = Alkyl, Aryl
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq) or Pyridine (can be used as base and solvent)
-
Nitrogen or Argon gas supply
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Ice/water bath
-
Standard workup reagents: 1M HCl(aq), saturated NaHCO₃(aq), saturated NaCl(aq) (brine), anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice/water bath.
-
Rationale: An inert atmosphere prevents the sulfonyl chloride from reacting with moisture. Cooling the reaction controls the initial exotherm upon addition of the base and sulfonyl chloride, minimizing side reactions.[2]
-
-
Base Addition:
-
Slowly add the tertiary amine base (e.g., TEA, 1.5 eq) to the stirred amine solution at 0 °C.
-
Rationale: The base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2] An excess is used to ensure the reaction goes to completion.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM in a separate dry vessel.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred amine/base mixture over 10-15 minutes using a syringe or dropping funnel.
-
Rationale: Slow, dropwise addition is crucial to maintain a low temperature and prevent the formation of undesired byproducts, such as the double sulfonylation of a primary amine.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Let the reaction proceed for 2-16 hours, monitoring its progress by TLC.
-
Monitoring via TLC: Spot the reaction mixture against the starting amine and sulfonyl chloride (co-spot is recommended). The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, typically less polar spot, indicates product formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine and base).
-
Saturated NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic byproducts).
-
Saturated NaCl (brine) (to remove residual water).
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[8]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.[9]
-
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight.
-
FTIR: To observe the characteristic S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).
-
-
Figure 2: General experimental workflow for sulfonamide synthesis.
Optimization and Troubleshooting
The success of the sulfonylation reaction can vary depending on the amine substrate. The following table provides starting points for optimization, and the subsequent section addresses common issues.
Recommended Reaction Conditions
| Amine Type | Nucleophilicity | Recommended Base | Solvent | Common Challenges |
| Primary Aliphatic | High | TEA | DCM | Potential for bis-sulfonylation. Use 1.0 eq of amine. |
| Secondary Aliphatic | Moderate-High | TEA / DIPEA | DCM, THF | Steric hindrance can slow the reaction. |
| Primary Aromatic (Anilines) | Low | Pyridine / DIPEA | THF, Dioxane | May require heating (40-60 °C) and longer reaction times. |
| Heterocyclic Amines | Variable | DIPEA / Pyridine | DCM, THF | Reactivity is highly dependent on the heterocycle.[10] |
Troubleshooting Common Issues
-
Problem: No reaction or very low conversion.
-
Cause: The amine may be a poor nucleophile (e.g., electron-deficient anilines) or sterically hindered.
-
Solution: Switch to a stronger, non-nucleophilic base like DIPEA. Consider a more polar solvent like THF or gentle heating. Increase the reaction time.
-
-
Problem: Formation of multiple products.
-
Cause: For primary amines, bis-sulfonylation can occur if excess sulfonyl chloride is present locally.
-
Solution: Ensure slow, controlled addition of the sulfonyl chloride. Use the amine as the excess reagent (e.g., 1.2 eq) to favor monosubstitution.
-
-
Problem: Difficult purification.
-
Cause: The product may be an oil or have similar polarity to starting materials.
-
Solution: If the product contains a basic nitrogen, an acidic workup followed by basification and re-extraction can help remove non-basic impurities. Explore different chromatography solvent systems or consider reverse-phase chromatography for highly polar compounds.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel sulfonamides. The incorporation of the flexible, hydrophilic 2-(2-methoxyethoxy)ethyl moiety provides a rational strategy for improving the physicochemical properties of drug candidates, particularly solubility and lipophilicity. The straightforward and robust protocol detailed in this note, combined with the provided optimization and troubleshooting guidance, equips researchers with the necessary tools to efficiently generate diverse libraries of sulfonamides for screening in drug discovery programs.
References
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Wikipedia. Sulfonamide (medicine). Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]
-
Tummatorn, J., & Dudley, G. B. (2011). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Roy, A. S., & Parida, K. N. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-(2-Methoxyethoxy)ethyl methanesulfonate. Available at: [Link]
- Google Patents. Sulfonamide purification process. (US2777844A).
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]
-
Blencowe, P. R., & Russell, A. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]
-
Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]
-
Cole, D. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. Available at: [Link]
-
ResearchGate. Basic physicochemical properties of sulfonamides. Available at: [Link]
-
Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16(2). Available at: [Link]
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- 4. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
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- 7. omicsonline.org [omicsonline.org]
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- 10. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
Application Notes and Protocols: Leveraging 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride for Advanced Polymer Modification
Abstract
This technical guide provides an in-depth exploration of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride as a versatile reagent for the modification of polymers. We elucidate the chemical principles underpinning its reactivity and propose detailed protocols for its application in grafting hydrophilic, PEG-like chains onto polymer backbones and surfaces. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance polymer properties such as hydrophilicity, biocompatibility, and drug-eluting capabilities. The protocols are designed to be self-validating, with integrated characterization steps to confirm successful modification.
Introduction: A Novel Reagent for Polymer Functionalization
The strategic modification of polymers is a cornerstone of advanced materials science and pharmaceutical development. The ability to precisely tune the surface and bulk properties of a polymer allows for the creation of materials with enhanced functionality for applications ranging from biomedical devices to advanced coatings. This compound is an emerging reagent uniquely suited for this purpose.
This molecule possesses two key structural features:
-
A highly reactive sulfonyl chloride (-SO₂Cl) group , which can readily undergo nucleophilic substitution with a variety of functional groups commonly found on polymer chains, such as hydroxyl (-OH) and amine (-NH₂) groups.[1]
-
A short, methoxy-terminated oligo(ethylene glycol) chain , which imparts hydrophilicity and is known to reduce non-specific protein adsorption, a critical feature for biomedical applications.[2]
The combination of this reactive "head" and functional "tail" makes this compound a powerful tool for "PEGylating" polymers, thereby altering their physicochemical properties in a controlled manner.
Advantages of this compound in Polymer Modification:
-
Versatility: Reacts with a broad range of nucleophilic functional groups.
-
Hydrophilicity: Covalently links a hydrophilic moiety to the polymer, increasing its wettability and water solubility.
-
Biocompatibility: The ethylene glycol motif is well-established for its ability to improve the biocompatibility of materials.
-
Controlled Modification: The extent of modification can be tuned by controlling reaction stoichiometry and conditions.
Chemical Principles of Modification
The core of the modification process lies in the reaction of the sulfonyl chloride group with nucleophiles present on the polymer. The two primary reaction pathways we will focus on are with hydroxyl and amine functionalities.
Reaction with Hydroxyl Groups
Polymers containing hydroxyl groups (e.g., polyvinyl alcohol, cellulose derivatives, polymers with hydroxyethyl methacrylate units) can be activated by this compound in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, neutralizes the HCl generated during the reaction, driving it to completion.[2][3] The product is a stable sulfonate ester linkage.
Caption: Reaction of a hydroxyl-containing polymer with this compound.
Reaction with Amine Groups
Primary and secondary amine groups on polymers (e.g., polyethyleneimine, chitosan, polylysine) react readily with this compound to form highly stable sulfonamide linkages.[4] Similar to the reaction with hydroxyls, a base is required to scavenge the HCl byproduct.
Caption: Reaction of an amine-containing polymer with this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired degree of modification.
Protocol 1: Surface Modification of a Hydroxyl-Terminated Polymer Film
This protocol is suitable for modifying the surface of materials like glass slides coated with a hydroxyl-bearing polymer or polymer films with surface hydroxyl groups.
Materials:
-
Hydroxyl-functionalized polymer substrate
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Ensure the substrate is completely dry, as water will hydrolyze the sulfonyl chloride.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound (10 eq. relative to estimated surface hydroxyl groups) and triethylamine (12 eq.) in anhydrous DCM.
-
Scientist's Note: A large excess of the reagent is used for surface reactions to ensure the reaction goes to completion in a reasonable timeframe.
-
-
Modification Reaction:
-
Immerse the prepared polymer substrate in the reaction solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
-
Washing and Purification:
-
Remove the substrate from the reaction solution.
-
Wash the substrate sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents and triethylamine hydrochloride salt.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Characterization:
-
The success of the surface modification can be confirmed by the techniques outlined in the table below.
-
Protocol 2: Bulk Modification of a Polymer with Pendant Amine Groups in Solution
This protocol is designed for modifying polymers that are soluble in an organic solvent.
Materials:
-
Amine-functionalized polymer (e.g., Poly(allylamine))
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Diethyl ether (for precipitation)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Polymer Dissolution:
-
Dissolve the amine-functionalized polymer in anhydrous DMF to a concentration of 10 mg/mL under an inert atmosphere.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.5 eq. per amine group) in a small amount of anhydrous DMF.
-
Add this solution dropwise to the polymer solution at 0°C with vigorous stirring.
-
Scientist's Note: The stoichiometry is reduced for bulk modification to prevent excessive modification which could lead to changes in solubility. Dropwise addition at low temperature helps to control the reaction exotherm.
-
-
Reaction:
-
Add anhydrous pyridine (2.0 eq. per amine group) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
For more rigorous purification, redissolve the polymer in a suitable solvent (e.g., water or DMF) and dialyze against deionized water for 48 hours to remove all small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the pure, modified polymer.
-
-
Characterization:
-
Confirm the modification and determine the degree of substitution using the techniques listed in the table below.
-
Characterization of Modified Polymers
A multi-faceted approach is essential to validate the successful modification of the polymer.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | To measure changes in surface hydrophilicity. | A significant decrease in the water contact angle on the polymer surface. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the polymer surface. | Appearance of a sulfur (S 2p) peak and an increase in the oxygen (O 1s) to carbon (C 1s) ratio. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the newly formed functional groups. | Appearance of characteristic peaks for S=O stretching (sulfonate/sulfonamide) around 1350 cm⁻¹ and 1175 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For soluble polymers, to confirm covalent attachment and quantify the degree of modification. | Appearance of new proton signals corresponding to the methoxy and ethylene glycol protons of the grafted chain. |
Conclusion
This compound is a highly effective reagent for the functionalization of polymers. Its unique structure allows for the straightforward introduction of hydrophilic, PEG-like chains onto a wide variety of polymer backbones. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the potential of this reagent in their own work. By carefully controlling reaction conditions and validating the outcomes with appropriate characterization techniques, scientists can unlock new possibilities in the design of advanced materials for biomedical and technological applications.
References
-
Klinkebiel, A., Reimer, N., Lammert, M., Stock, N., & Lüning, U. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(74), 10834-10837. [Link]
- Joralemon, M. J., Smith, N. L., Hol-Loway, J., & Wooley, K. L. (2005). Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer.
- Goddard, J. M., & Hotchkiss, J. H. (2007). Polymer surface modification for the attachment of bioactive compounds. Progress in Polymer Science, 32(7), 698-725.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
- Zalipsky, S. (1995). Functionalized poly(ethylene glycol) for preparation of biologically relevant conjugates.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
- Ulbrich, K., Holá, K., Šubr, V., Bakandritsos, A., Tuček, J., & Zbořil, R. (2016). Targeted drug delivery with polymers and magnetic nanoparticles: covalent and noncovalent approaches, release control, and clinical studies. Chemical Reviews, 116(9), 5338-5431.
-
PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]
-
Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Retrieved from [Link]
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.
-
Pasut, G., & Veronese, F. M. (2012). The Art of PEGylation: from Simple Polymer to Sophisticated Drug Delivery System. Preprints.org. [Link]
- D'souza, A. A., & Decontent, K. (2015). Poly(ethylene glycol)-b-poly(ε-caprolactone) block copolymer-based micelles for delivery of paclitaxel. Journal of Drug Delivery, 2015, 809476.
- Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.
- Mero, A., & Veronese, F. M. (2009). The Art of PEGylation.
Sources
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
Application Note: Analytical Strategies for Real-Time Monitoring of Reactions with 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Abstract
This comprehensive guide details robust analytical methodologies for the monitoring of chemical reactions involving 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride. Tailored for researchers, chemists, and process development professionals, this document provides a selection of validated analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). For each technique, we present the underlying principles, detailed step-by-step protocols, and practical insights into data interpretation. The aim is to equip scientists with the necessary tools to optimize reaction conditions, enhance yield and purity, and deepen the mechanistic understanding of sulfonylation reactions.
Introduction: The Significance of Monitoring Sulfonylation Reactions
This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the 2-(2-methoxyethoxy)ethylsulfonyl group. Its principal reactions involve nucleophilic substitution at the sulfonyl group with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters.[1] These products are often key intermediates in the development of pharmaceuticals and other high-value chemical entities.
Given the high reactivity of the sulfonyl chloride functional group, precise control over the reaction progress is paramount. Uncontrolled reactions can lead to the formation of undesirable byproducts, reduced yields, and complex purification challenges. Therefore, the implementation of appropriate analytical techniques for real-time or quasi-real-time reaction monitoring is not merely beneficial but essential for:
-
Kinetic Analysis: Understanding the rate of consumption of starting materials and the formation of products.
-
Mechanism Elucidation: Identifying transient intermediates and byproducts to build a comprehensive reaction profile.
-
Process Optimization: Fine-tuning parameters such as temperature, reagent stoichiometry, and catalyst loading to maximize yield and selectivity.
-
Safety and Quality Control: Ensuring the reaction proceeds as expected and that the final product meets the required purity specifications.
This guide provides a structured approach to selecting and implementing the most suitable analytical technique based on the specific requirements of the chemical transformation.
Strategic Selection of an Analytical Technique
The choice of an analytical method is contingent on several factors, including the nature of the reactants and products, the reaction medium, the required level of detail (qualitative vs. quantitative), and the availability of instrumentation. The following diagram outlines a decision-making workflow for selecting an appropriate technique.
Caption: Decision workflow for analytical technique selection.
Comparative Overview of Recommended Techniques
The table below summarizes the primary analytical techniques suitable for monitoring reactions of this compound.
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive, suitable for reaction monitoring.[2][3] | Lower sensitivity compared to other methods; requires deuterated solvents. |
| FTIR Spectroscopy | Functional Group Identification, In-situ Monitoring | High | Semi-Quantitative | Rapid, non-destructive, ideal for tracking the disappearance/appearance of key functional groups.[2] | Provides limited structural information; complex mixtures can lead to overlapping peaks.[4] |
| HPLC / LC-MS | Purity, Quantification, Impurity Profiling | High | Excellent | High sensitivity and resolving power for complex mixtures; applicable to non-volatile compounds.[2] | Requires method development; may necessitate derivatization for compounds lacking a chromophore.[5][6][7] |
| Titrimetric Methods | Quantification of Starting Material | High | Excellent | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[2] | Not species-specific; cannot distinguish between different sulfonyl chlorides. |
Detailed Application Protocols
Monitoring by ¹H NMR Spectroscopy
Principle: The conversion of this compound to its corresponding sulfonamide or sulfonate ester results in a significant change in the chemical environment of the protons on the carbon adjacent to the sulfur atom. This change in chemical shift can be quantitatively monitored over time to determine the reaction kinetics.
Characteristic Chemical Shifts:
| Compound | Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~3.38 | s |
| -OCH₂CH₂O- | ~3.50-3.80 | m | |
| -CH₂SO₂Cl | ~3.80-4.00 | t | |
| Corresponding Sulfonamide (R-NH-SO₂-R') | -CH₂SO₂N- | Shifted upfield relative to starting material | t |
| Corresponding Sulfonate Ester (R-O-SO₂-R') | -CH₂SO₂O- | Shifted downfield relative to starting material | t |
Note: Exact chemical shifts are dependent on the solvent and the specific nucleophile used.
Protocol for Reaction Monitoring:
-
Reaction Setup: In a dry NMR tube, combine the limiting reagent, an internal standard (e.g., 1,3,5-trimethoxybenzene), and the deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the reaction mixture before the addition of this compound to establish a baseline.
-
Initiation: Add a known quantity of this compound to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.
-
Data Acquisition: Set up a time-course experiment on the NMR spectrometer to automatically collect spectra over the desired reaction period.
-
Data Processing and Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Integrate the signal of the internal standard and a characteristic, well-resolved signal for both the starting material (e.g., the triplet for -CH₂SO₂Cl) and the product.
-
Calculate the relative molar amounts of the starting material and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the starting material and product versus time to obtain the reaction profile.
-
Monitoring by FTIR Spectroscopy
Principle: The sulfonyl chloride group (-SO₂Cl) has strong, characteristic asymmetric and symmetric stretching vibrations.[8] Upon reaction, these peaks will decrease in intensity, while new peaks corresponding to the sulfonamide (S-N stretch) or sulfonate ester (S-O stretch) will appear. This allows for real-time, in-situ monitoring using an Attenuated Total Reflectance (ATR) probe.
Characteristic IR Frequencies:
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | 1370 - 1410 |
| Symmetric SO₂ Stretch | 1166 - 1204 | |
| Sulfonamide (-SO₂N) | Asymmetric SO₂ Stretch | ~1320 - 1350 |
| Symmetric SO₂ Stretch | ~1140 - 1160 | |
| Sulfonate Ester (-SO₂O) | Asymmetric SO₂ Stretch | ~1350 - 1370 |
| Symmetric SO₂ Stretch | ~1170 - 1190 |
Protocol for In-situ Monitoring:
-
Setup: Assemble the reaction vessel with an overhead stirrer and insert a clean, dry ATR-FTIR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and all reagents except for the this compound at the reaction temperature.
-
Reaction Initiation: Add the this compound to the reaction mixture and immediately begin data collection.
-
Data Acquisition: Configure the software to collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic sulfonyl chloride peaks (e.g., at ~1380 cm⁻¹).
-
Simultaneously, monitor the increase in the absorbance of the characteristic product peaks.
-
Plot the peak height or area of these key bands versus time to track the reaction progress.[4]
-
Monitoring by HPLC
Principle: HPLC separates the components of a complex mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product and any byproducts. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS) might be necessary for sensitive detection.[2]
Caption: General experimental workflow for HPLC-based reaction monitoring.
Protocol for Quantitative Analysis (Ex-situ):
-
Method Development:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.[2] Buffering may be required to control pH.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a universal detector (CAD, MS).
-
Validation: Prepare standard solutions of the starting material and, if available, the product to determine retention times and establish calibration curves for quantification.
-
-
Sample Preparation at Time Intervals (t = 0, 1, 2...n):
-
Carefully withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., acetonitrile/water mixture). This is critical to prevent further reaction and to hydrolyze the highly reactive sulfonyl chloride.[10]
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas corresponding to the starting material and the product.
-
-
Data Analysis:
-
Using the calibration curves, convert the peak areas to concentrations.
-
Plot the concentrations of the starting material and product as a function of time.
-
Trustworthiness and Self-Validation
To ensure the reliability of the obtained data, every protocol must incorporate self-validating steps:
-
Internal Standards (NMR, HPLC): The use of an internal standard that is inert under the reaction conditions is crucial for accurate quantification, as it corrects for variations in sample volume and instrument response.
-
Calibration (HPLC): A multi-point calibration curve should be generated for each analyte to be quantified, demonstrating linearity over the expected concentration range.
-
Blanks and Controls (All techniques): Running a blank injection (solvent only) and a control reaction (e.g., without the nucleophile) helps to identify any potential interferences or side reactions.
-
Reproducibility: Key time points should be analyzed in duplicate or triplicate to ensure the reproducibility of the sampling and analytical procedure.
By adhering to these principles of analytical rigor, researchers can generate high-quality, trustworthy data to guide their synthetic endeavors.
References
- Smolecule. (n.d.). Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-.
- PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride.
- Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
- Royal Society of Chemistry. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- Royal Society of Chemistry. (n.d.). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
- ChemicalBook. (2025). 2-Methoxy-1-ethanesulfonyl Chloride | 51517-01-2.
- CSIR-NISCAIR. (n.d.). Titrimetric determination of some sulphonyl chlorides.
- ChemicalBook. (n.d.). 2-Methoxyethoxymethyl chloride(3970-21-6) 1H NMR spectrum.
- ResearchGate. (2021). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. SSRN Electronic Journal.
- PubMed. (2022).
- LookChem. (n.d.). Cas 627-42-9, 2-Methoxyethyl chloride.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- ChemicalBook. (n.d.). 2-Methoxyethyl chloride(627-42-9)IR1.
- NIST. (n.d.). Ethene, (2-methoxyethoxy)-.
- Sigma-Aldrich. (n.d.). 2-methoxyethane-1-sulfonyl chloride AldrichCPR.
- Wikipedia. (n.d.). 2-Chloroethanesulfonyl chloride.
- SpectraBase. (n.d.). Ethane, 1-(2-chloroethoxy)-2-(2-methoxyethoxy)-.
Sources
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 4. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. nj.gov [nj.gov]
Troubleshooting & Optimization
Side reactions of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride and how to avoid them
Welcome to the technical support center for 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. My goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. Its primary application lies in its ability to react with nucleophiles like amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.[1] The ethoxy-methoxy tail of the molecule can impart desirable pharmacokinetic properties, such as increased solubility, to the final compound.
Q2: What are the main side reactions I should be aware of when using this compound?
A2: The most common side reactions include hydrolysis, elimination to form a sulfene intermediate, and decomposition of the polyether chain.[1][2][3][4] The extent of these side reactions is highly dependent on the reaction conditions, particularly the choice of base, solvent, and temperature.
Q3: How can I minimize the hydrolysis of this compound during my reaction and workup?
A3: Hydrolysis to the corresponding sulfonic acid is a significant issue, especially during aqueous workup, leading to yield loss.[4] To minimize hydrolysis:
-
Use anhydrous conditions: Ensure all your reagents and solvents are dry.[5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-aqueous workup: If possible, opt for a non-aqueous workup. This can involve direct filtration of any precipitated salts and removal of the solvent under reduced pressure.
-
Rapid and cold workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to reduce the rate of hydrolysis.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low yield of the desired sulfonamide/sulfonate ester.
Possible Cause 1: Hydrolysis of the starting material.
-
Symptoms: Presence of a water-soluble byproduct, difficulty in isolating the product.
-
Troubleshooting:
-
Verify Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using molecular sieves in your reaction setup.[6]
-
Optimize Base Selection: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting hydrolysis.[5]
-
Modify Workup Procedure: As detailed in the FAQ, switch to a non-aqueous workup or perform the aqueous extraction rapidly at 0°C.
-
Possible Cause 2: Formation of a sulfene intermediate.
-
Symptoms: A mixture of products, including those resulting from the reaction of the sulfene with the solvent or other nucleophiles present.
-
Mechanism: In the presence of a base, alkanesulfonyl chlorides with an α-hydrogen can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH2=SO2).[2][3] This intermediate is then trapped by any nucleophile present, leading to a variety of side products.
-
Troubleshooting:
-
Choice of Base: Avoid strong, non-hindered bases that favor elimination. Use a sterically hindered base like DIPEA.
-
Temperature Control: Run the reaction at a lower temperature to disfavor the elimination pathway.
-
Order of Addition: Add the sulfonyl chloride slowly to the solution containing the nucleophile and the base. This keeps the concentration of the sulfonyl chloride low, minimizing the chance of elimination.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Minimized Side Reactions
This protocol is designed to minimize hydrolysis and sulfene formation.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents and reagents. Triethylamine should be freshly distilled from calcium hydride.[5]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Non-Aqueous):
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filter cake with a small amount of anhydrous DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired reaction versus the major side reactions.
Desired Sulfonylation Reaction
Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.
Side Reaction: Sulfene Formation
Caption: Base-mediated elimination to a sulfene intermediate.
Data Summary
| Side Reaction | Key Factors | Mitigation Strategy |
| Hydrolysis | Presence of water, aqueous workup | Use anhydrous conditions, non-aqueous workup, or rapid cold workup. |
| Sulfene Formation | Strong, non-hindered bases, elevated temperatures | Use a hindered base (e.g., DIPEA), low reaction temperature, slow addition of sulfonyl chloride. |
| Decomposition | High temperatures, strong acids | Maintain controlled temperature during synthesis and reactions. |
This technical guide is intended to be a living document and will be updated as new information and techniques become available. We are committed to supporting your research endeavors.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Reductive desulfonylation. Retrieved from [Link]
-
King, J. F., & Lee, T. M.-L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]
-
Ammar, Y. A., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 324–327. [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
Weinreb, S. M., et al. (1998). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 75, 161. [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327. [Link]
-
King, J. F. (1983). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 55(12), 2035–2042. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
Sources
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: A Guide to Handling 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Welcome to the technical support center for 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the successful application of this versatile reagent in your experiments. Our approach is rooted in practical, field-tested experience to provide you with reliable and actionable solutions.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, prized for its ability to introduce a flexible and hydrophilic methoxyethoxyethyl sulfonyl moiety. This feature is particularly useful for modifying the physicochemical properties of molecules, such as enhancing solubility. However, like all sulfonyl chlorides, it is a reactive electrophile that requires careful handling to prevent common pitfalls that can lead to failed reactions and low yields. The key to success lies in understanding its reactivity, particularly its sensitivity to moisture.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting very low yields or no desired product in my reaction with this compound. What are the likely causes and how can I fix this?
Answer: Low or no yield is one of the most common issues when working with sulfonyl chlorides, and the primary culprit is often the hydrolysis of the starting material.[1] Sulfonyl chlorides are highly reactive towards water, which converts them into the corresponding and unreactive sulfonic acid.[1]
Here is a systematic approach to troubleshoot this problem:
1. Ensure Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried before use, preferably in an oven at >100 °C for several hours and cooled under a stream of inert gas (nitrogen or argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are using a solvent still, ensure it is properly maintained and the solvent is freshly distilled.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
2. Reagent Quality:
-
Storage: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[2][] Storage under an inert atmosphere is ideal.
-
Age and Handling: If the reagent is old or has been handled improperly (e.g., opened frequently in a humid environment), it may have already hydrolyzed. If in doubt, consider using a fresh bottle.
3. Reaction Parameters:
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct generated during the reaction.[1] Using a nucleophilic base can lead to unwanted side reactions.
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the nucleophile. Dichloromethane and tetrahydrofuran are common choices.[1]
-
Stoichiometry: A slight excess of the nucleophile (e.g., 1.1-1.2 equivalents of an amine) can help drive the reaction to completion and ensure full consumption of the sulfonyl chloride.[1]
Issue 2: Formation of Unexpected Side Products
Question: I am observing an unexpected side product in my reaction. What could it be and how can I minimize its formation?
Answer: The formation of side products can complicate purification and reduce the yield of your desired compound. The most common side product is the sulfonic acid from hydrolysis, as discussed above. However, other side reactions can occur depending on your nucleophile.
-
With Primary Amines: A common side reaction with primary amines is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[1] To mitigate this, you can use a larger excess of the primary amine or a bulky protecting group on the amine.[1]
-
With Alcohols: When reacting with alcohols to form sulfonate esters, ensure that your alcohol is free of water, as competitive hydrolysis of the sulfonyl chloride can occur.
Troubleshooting Flowchart for Low Yield/Side Products
Caption: Troubleshooting Decision Tree for Sulfonylation Reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, away from moisture, strong oxidizing agents, and strong bases.[2][] Storage under an inert atmosphere like nitrogen or argon is highly recommended to prolong its shelf life.
Q2: What personal protective equipment (PPE) should I use when handling this reagent?
A2: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. You can spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new spot for the product will indicate the reaction is proceeding. For more quantitative analysis, you can use liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of the desired product mass.
Q4: What is a general protocol for forming a sulfonamide with this reagent?
A4: The following is a general, self-validating protocol.
Experimental Protocol: General Sulfonamide Synthesis
| Parameter | Recommendation |
| Scale | 1 mmol |
| Solvent | Anhydrous Dichloromethane (5 mL) |
| Base | Triethylamine (1.5 eq., 1.5 mmol) |
| Nucleophile | Amine (1.1 eq., 1.1 mmol) |
| Temperature | 0 °C to room temperature |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
In a separate dry vial, dissolve this compound (1 mmol) in anhydrous dichloromethane (2 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proper Reaction Setup Diagram
Caption: Recommended setup for moisture-sensitive reactions.
References
-
Fu, Y., Zhao, X., & Hou, B. (2016). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Chinese Journal of Organic Chemistry, 36(6), 1184-1196. [Link]
-
Ye, X., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 86-92. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2379-2391. [Link]
-
Savatier, A., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 60(38), 20543-20548. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Reactions with 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Welcome to the technical support center for 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to resolve experimental challenges effectively.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-(2-methoxyethoxy)ethylsulfonyl group onto nucleophiles.[1] This moiety can impart desirable pharmacokinetic properties, such as increased solubility and modified lipophilicity, to target molecules. The core reactivity of this compound lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles including amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.[1][2]
However, like all sulfonyl chlorides, successful application requires careful attention to reaction conditions to avoid common pitfalls such as hydrolysis and other side reactions. This guide will address the most frequently encountered issues and provide systematic approaches to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The primary reaction is nucleophilic substitution at the sulfonyl sulfur. The highly electrophilic sulfur atom is attacked by a nucleophile (e.g., an amine or alcohol), leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.[1][2]
Q2: How should I store and handle this compound?
A2: Sulfonyl chlorides are sensitive to moisture.[3][4] It is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] Avoid contact with water, as it will hydrolyze to the corresponding sulfonic acid.[5]
Q3: What are the common nucleophiles used with this reagent?
A3: Common nucleophiles include primary and secondary amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols (to form thiosulfonates).[1]
Q4: My starting material is not fully consumed, what could be the issue?
A4: Incomplete conversion can be due to several factors including insufficient equivalents of the nucleophile or base, low reaction temperature, or the use of a non-optimal solvent. It is also possible that the this compound has degraded due to improper storage.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Yield
A common frustration in synthesis is the failure to obtain the desired product. When working with this compound, several factors can contribute to low or no yield.
Causality Analysis:
-
Reagent Quality: The primary suspect is often the integrity of the sulfonyl chloride. Exposure to atmospheric moisture leads to hydrolysis, forming the unreactive 2-(2-methoxyethoxy)ethane-1-sulfonic acid.
-
Nucleophile Reactivity: Weakly nucleophilic amines or sterically hindered alcohols may react sluggishly.
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which must be scavenged by a base. An insufficient amount or a base that is too weak will lead to the protonation of the nucleophile, rendering it unreactive.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play critical roles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product yield.
Experimental Protocol: Verifying Reagent Quality
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Elute with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
The sulfonyl chloride should appear as a single spot. The corresponding sulfonic acid, being much more polar, will remain at the baseline.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum of the sulfonyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).
-
The presence of broad peaks or unexpected signals may indicate decomposition.
-
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the presence of side products.
Common Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, reaction with water will produce the corresponding sulfonic acid.[5]
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride, especially with excess reagent and a strong base, to form a di-sulfonylated product.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile.
Preventative Measures and Solutions:
| Side Reaction | Cause | Prevention/Solution |
| Hydrolysis | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Bis-sulfonylation | Excess sulfonyl chloride and/or strong base with a primary amine. | Use a stoichiometric amount or a slight excess (1.1 eq) of the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture. |
| Reaction with Solvent | Use of a nucleophilic solvent. | Employ non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] |
Reaction Monitoring Workflow:
Caption: Workflow for monitoring reaction progress.
Analytical techniques such as TLC, LC-MS, and GC-MS are invaluable for monitoring the progress of your reaction and identifying the formation of byproducts in real-time.[6][7]
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Common Purification Hurdles:
-
Residual Starting Materials: Unreacted nucleophile or sulfonyl chloride can co-elute with the product.
-
Salts: The hydrochloride salt of the base used can be difficult to remove.
-
Polar Byproducts: The sulfonic acid byproduct is often highly polar and can streak on silica gel.
Purification Strategies:
-
Aqueous Workup:
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining amine and the basic catalyst.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method for purifying sulfonamides and sulfonate esters.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18) may be more suitable.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Experimental Protocol: Standard Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, 0.1 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
References
-
PubChem. 2-methoxyethane-1-sulfonyl chloride. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethanesulfonyl chloride, 2-chloro-. Available from: [Link]
-
Quora. Why will sulfonic acid chlorides not react with water?. Available from: [Link]
-
Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(36), 4847-4849. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. Techniques and Methods to Monitor Chemical Reactions. Available from: [Link]
-
University of Rochester. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
Sources
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. quora.com [quora.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride Reactions
Welcome to the technical support center for 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the selectivity of reactions involving this versatile reagent. By understanding the underlying principles and meticulously controlling reaction parameters, you can significantly improve the outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sulfonyl chloride compound utilized primarily in medicinal chemistry and organic synthesis.[1][2] Its key feature is the sulfonyl chloride group (–SO₂Cl) attached to a flexible ether chain.[1] This structure allows it to act as a sulfonating agent, reacting with various nucleophiles to form sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[1] The ether chain can also influence the solubility and other physicochemical properties of the resulting molecules.
Q2: What are the most common nucleophiles that react with this sulfonyl chloride?
The highly electrophilic sulfur atom of the sulfonyl chloride group readily reacts with a variety of nucleophiles. The most common reaction partners include:
-
Amines (primary and secondary): React to form sulfonamides. This is a cornerstone reaction in the synthesis of many drugs.[3][4][5]
-
Alcohols: React to form sulfonate esters. This reaction is often used to convert the hydroxyl group into a good leaving group for subsequent substitution or elimination reactions.[6][7][8]
-
Thiols: React to produce thiosulfonates.[1]
Q3: What are the principal selectivity challenges encountered in its reactions?
The primary challenge lies in achieving high selectivity when the nucleophilic substrate contains multiple reactive sites. Key issues include:
-
Chemoselectivity: Differentiating between different types of nucleophilic groups within the same molecule, such as an amine and a hydroxyl group (N-sulfonylation vs. O-sulfonylation).
-
Regioselectivity: Differentiating between similar nucleophilic groups at different positions in a molecule, for instance, a primary amine versus a secondary amine.
-
Over-reaction: A common issue with primary amines is the formation of di-sulfonamides, where two sulfonyl groups are attached to the same nitrogen atom, reducing the yield of the desired mono-sulfonated product.[5][9]
Q4: How does the structure and nucleophilicity of the amine or alcohol affect the reaction?
The inherent properties of the nucleophile are critical determinants of reaction rate and selectivity:
-
Nucleophilicity: More nucleophilic species react faster. For example, primary aliphatic amines are generally more nucleophilic than aromatic amines and will react preferentially.
-
Steric Hindrance: Bulky groups near the nucleophilic center can significantly slow down the reaction rate. This can be exploited to achieve selectivity. For instance, a less sterically hindered primary amine may react faster than a more hindered secondary amine.
Troubleshooting and Optimization Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Product
Symptom: The reaction results in a low yield of the intended sulfonamide or sulfonate ester, with a significant amount of unreacted starting material.
Causality Analysis: Low yields can stem from several factors, including insufficient reactivity of the nucleophile, steric hindrance, or suboptimal reaction conditions that do not favor the desired transformation.
Solutions:
-
Choice of Base: The base plays a crucial role in scavenging the HCl produced during the reaction.
-
For reactions with amines, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. Pyridine is also effective and can sometimes act as a nucleophilic catalyst.[3][6]
-
Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to deprotonate less reactive nucleophiles like certain alcohols or secondary amines, thereby increasing their reactivity.[3][10] However, strong bases like NaOH may lead to poor yields in some cases.[3]
-
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions and decomposition.
-
Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature.[9]
-
For unreactive substrates, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid product degradation.
-
-
Solvent Selection: The solvent can influence the reaction by solvating the reactants and transition states.
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are generally good choices.[3]
-
For certain reactions, polar aprotic solvents like dimethylformamide (DMF) can enhance the rate but may also complicate work-up.
-
Problem 2: Formation of Di-sulfonamide with Primary Amines
Symptom: A significant amount of a di-sulfonated byproduct is observed when reacting with a primary amine.
Causality Analysis: After the initial formation of the mono-sulfonamide, the nitrogen is still nucleophilic enough to react with a second molecule of the sulfonyl chloride, especially if there is a localized high concentration of the electrophile.[5][9]
Solutions:
-
Controlled Addition: Add the this compound solution dropwise to the solution of the amine. This maintains a low concentration of the sulfonyl chloride and favors the formation of the mono-sulfonated product.[9]
-
Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride.[9] Using a slight excess of the amine can also help to consume the sulfonyl chloride before it can react a second time.
-
Lower Temperature: Conducting the reaction at lower temperatures (e.g., -10 °C to 0 °C) can reduce the rate of the second sulfonylation reaction more significantly than the first, thereby improving selectivity.[9]
Problem 3: Poor Chemoselectivity (e.g., N- vs. O-Sulfonylation)
Symptom: In a molecule containing both an amine and a hydroxyl group, a mixture of N-sulfonated and O-sulfonated products is obtained.
Causality Analysis: The relative nucleophilicity of the competing functional groups determines the product distribution. Generally, amines are more nucleophilic than alcohols and will react preferentially. However, factors like pH and steric hindrance can alter this selectivity.
Solutions:
-
pH Control: The nucleophilicity of amines is pH-dependent. At low pH, the amine is protonated and non-nucleophilic.
-
To favor N-sulfonylation, use a non-acidic environment with a base like pyridine or TEA.
-
To favor O-sulfonylation, one could theoretically protect the amine. A more direct approach is to leverage the different pKa values. For instance, in the presence of a strong base that selectively deprotonates the alcohol over the amine, O-sulfonylation can be favored.
-
-
Protecting Groups: If selectivity cannot be achieved by controlling reaction conditions, a protecting group strategy is a reliable approach.[10][11][12]
-
Protect the more reactive functional group (usually the amine, e.g., as a Boc-carbamate), perform the sulfonylation on the other group, and then deprotect.
-
Data Summary Tables
Table 1: Influence of Solvents on Sulfonylation Selectivity
| Solvent | Polarity | Typical Applications & Selectivity Considerations |
| Dichloromethane (DCM) | Non-polar aprotic | General-purpose solvent, good for most sulfonylation reactions. Minimizes side reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Good for dissolving a wide range of substrates. Can coordinate with cations, potentially influencing reactivity. |
| Acetonitrile (MeCN) | Polar aprotic | Can promote SN2-type reactions. Good for reactions requiring moderate heating. |
| Pyridine | Polar aprotic (basic) | Acts as both a solvent and a base. Can catalyze the reaction by forming a highly reactive sulfonylpyridinium intermediate.[13] |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point allows for higher reaction temperatures. Can accelerate reactions but may lead to decomposition with sensitive substrates. |
Table 2: Effect of Base on Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Typical Use & Selectivity Impact |
| Triethylamine (TEA) | ~10.7 | Standard, non-nucleophilic base for scavenging HCl. Good for general-purpose sulfonylation of amines. |
| Pyridine | ~5.2 | Weaker base than TEA. Can act as a nucleophilic catalyst, accelerating the reaction, particularly for sulfonate ester formation.[6][13] |
| N,N-Diisopropylethylamine (DIPEA) | ~11.0 | Sterically hindered base. Useful when the nucleophile is sensitive to nucleophilic attack by the base itself. |
| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base. Used to deprotonate less reactive nucleophiles like hindered alcohols or secondary amides prior to sulfonylation.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Mild inorganic base. Can be useful in polar solvents, particularly when a heterogeneous reaction is desired for easier work-up.[3] |
Experimental Protocols & Workflows
Protocol 1: Selective Mono-N-Sulfonylation of a Primary Aliphatic Amine
Objective: To achieve high selectivity for the mono-sulfonamide product while minimizing di-sulfonylation.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration of the amine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
General Reaction Mechanism
Caption: General mechanism of sulfonylation.
Troubleshooting Workflow for Poor Selectivity
Caption: Decision tree for troubleshooting selectivity.
References
-
Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Retrieved from [Link]
-
Das, P., & Chowdhury, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]
-
Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51). Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2024). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxyethoxymethyl chloride. Retrieved from [Link]
-
McGill University. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
Cinellu, M. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
-
CHM 252: Organic Chemistry. (2021, October 22). Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Gati, W., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Retrieved from [Link]
-
Iovine, V., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
Sources
- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]
- 2. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Support Center: Byproduct Analysis in 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride Reactions
Welcome to the technical support center for the synthesis and analysis of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common byproducts, ensuring the integrity and purity of your target compound.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the reaction mechanism and the potential side reactions is crucial for successful synthesis. This guide will delve into the causality behind the formation of these byproducts and provide actionable protocols for their identification and remediation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiment, their probable causes, and detailed steps for resolution.
Problem 1: Low Yield of the Desired Sulfonyl Chloride and Presence of a Lower Boiling Point Impurity.
Probable Cause: A significant competing side reaction is the formation of the corresponding alkyl chloride, 2-(2-methoxyethoxy)ethyl chloride , where the hydroxyl group is substituted by a chlorine atom instead of the sulfonyl chloride group. This occurs because the intermediate chlorosulfite ester can decompose to the alkyl chloride and sulfur dioxide.[1]
Troubleshooting Steps:
-
Reaction Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) during the addition of the chlorinating agent. Higher temperatures favor the decomposition of the chlorosulfite ester to the alkyl chloride.
-
Choice of Chlorinating Agent: While both thionyl chloride and sulfuryl chloride can be used, sulfuryl chloride in the presence of a radical initiator can sometimes favor the formation of the sulfonyl chloride. However, thionyl chloride is more commonly used for converting alcohols to alkyl chlorides.[2][3]
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can influence the reaction pathway. For the conversion of alcohols to alkyl chlorides with thionyl chloride, the presence of a base like pyridine leads to an Sₙ2 mechanism with inversion of configuration.[4][5] In the synthesis of sulfonyl chlorides, the base can help to neutralize the HCl generated.
-
Analytical Identification:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique to separate and identify the volatile 2-(2-methoxyethoxy)ethyl chloride from the desired product.
-
¹H NMR Spectroscopy: Look for characteristic signals of the alkyl chloride. The methylene protons adjacent to the chlorine atom will be shifted downfield compared to the methylene protons adjacent to the hydroxyl group in the starting material.
-
| Compound | Key ¹H NMR Signals (Predicted) |
| 2-(2-methoxyethoxy)ethanol | ~3.7 ppm (-CH₂OH) |
| 2-(2-methoxyethoxy)ethyl chloride | ~3.6-3.8 ppm (-CH₂Cl) |
Experimental Protocol: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining chlorinating agent and HCl. Dry the organic layer over anhydrous sodium sulfate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards or reference spectra.
Problem 2: Presence of a High Molecular Weight Impurity.
Probable Cause: The formation of bis[2-(2-methoxyethoxy)ethyl] sulfite is a common byproduct when using thionyl chloride. This occurs when two molecules of the alcohol react with one molecule of thionyl chloride.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the chlorinating agent to ensure complete conversion of the alcohol and minimize the formation of the sulfite diester.
-
Reaction Conditions: Slower addition of the alcohol to the chlorinating agent at low temperatures can help to minimize this side reaction.
-
Analytical Identification:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is suitable for identifying this higher molecular weight, less volatile byproduct.
-
¹H NMR Spectroscopy: The spectrum of the sulfite will be more complex than the starting material or the desired product, showing multiple signals for the methylene protons.
-
| Compound | Molecular Weight ( g/mol ) | Key Analytical Technique |
| 2-(2-methoxyethoxy)ethanol | 120.15 | GC-MS, ¹H NMR |
| This compound | 202.65 | LC-MS, ¹H NMR, IR |
| bis[2-(2-methoxyethoxy)ethyl] sulfite | 286.34 | LC-MS, ¹H NMR |
Experimental Protocol: LC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Look for the molecular ion peak corresponding to the protonated bis[2-(2-methoxyethoxy)ethyl] sulfite ([M+H]⁺ at m/z 287.34).
Problem 3: Product Degradation and Formation of Colored Impurities.
Probable Cause: The ether linkage in 2-(2-methoxyethoxy)ethanol can be susceptible to cleavage under strongly acidic conditions generated during the reaction (from HCl byproduct). This can lead to a complex mixture of degradation products.[6][7] The desired sulfonyl chloride itself can also be unstable and prone to hydrolysis if moisture is present.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Acid Scavenger: The use of a non-nucleophilic base can neutralize the HCl generated, reducing the acidity of the reaction mixture and minimizing ether cleavage.
-
Purification:
-
Work-up: After the reaction is complete, quench the mixture with cold water or ice and extract the product into a non-polar organic solvent. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Chromatography: If necessary, purify the crude product by column chromatography on silica gel using a non-polar eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The reaction of 2-(2-methoxyethoxy)ethanol with a chlorinating agent like thionyl chloride proceeds through the formation of a chlorosulfite ester intermediate. Subsequent reaction, often facilitated by a base, leads to the formation of the sulfonyl chloride.
Q2: How can I confirm the presence of the sulfonyl chloride functional group in my product?
A2: Infrared (IR) spectroscopy is a quick and effective method. Look for strong, characteristic absorption bands for the asymmetric and symmetric S=O stretches, typically in the ranges of 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[8]
Q3: Can intramolecular cyclization occur with 2-(2-methoxyethoxy)ethanol during this reaction?
A3: While less common than the formation of the alkyl chloride or sulfite, intramolecular cyclization to form a cyclic ether is a possibility, especially under strongly acidic conditions. The ether oxygen could potentially attack the carbocation formed at the terminal carbon. However, the formation of the six-membered ring would be kinetically and thermodynamically less favorable than other competing reactions. Careful control of reaction conditions, particularly acidity and temperature, will minimize this.
Reaction Pathways Overview
The following diagrams illustrate the main reaction pathway and the formation of the primary byproducts.
Caption: Main reaction pathways in the synthesis of this compound.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully managing reaction conditions, particularly temperature and stoichiometry, and employing the analytical techniques outlined in this guide, researchers can effectively troubleshoot their experiments, minimize the formation of byproducts, and obtain the desired product in high purity.
References
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Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]
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ResearchGate. Synthesis of bis (2‐2‐methoxy ethoxy)ethyl)... [Link]
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PrepChem.com. Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride. [Link]
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Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
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- Google Patents.
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ResearchGate. Synthesis of Chloro-Terminated Polyethylene Glycol via Reaction of Polyethylene Glycol and Thionyl Chloride. [Link]
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Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
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Brainly.in. What happens when ethylene glycol treated with thionyl chloride? [Link]
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Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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The Royal Society of Chemistry. Supporting Information - Construction of an interpenetrated structure of macrocycles. [Link]
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YouTube. Cleavage of Ethers with Acids. [Link]
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Ataman Kimya. DIETHYLENE GLYCOL DIETHYL ETHER. [Link]
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Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
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ResearchGate. Synthesis and characterization of Bis(μ-sulfido)bis[{O,O-dimethyldithiophosphato}oxomolybdenum(V)]. Crystal structure of Mo2O2(Φ-S2)[S2P(OMe)2]2.C6H6. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Preprints.org. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]
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Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]
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doc Brown. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
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-
PubChem. 2-(2-Chloroethoxy)ethyl acetate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride: A Comparative Analysis for Synthetic Strategy
Abstract
In the landscape of modern synthetic chemistry, the sulfonyl chloride moiety is a cornerstone for a multitude of transformations, from the activation of alcohols to the protection of amines. While canonical reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the demand for reagents with tailored properties has driven the adoption of more specialized alternatives. This guide provides an in-depth comparative analysis of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, a unique reagent distinguished by its ether-containing aliphatic chain. We will objectively evaluate its performance characteristics—reactivity, solubility, and stability—against a panel of commonly used aromatic and aliphatic sulfonyl chlorides. This analysis is supported by experimental protocols and data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Role of Sulfonyl Chlorides in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds pivotal to a vast array of chemical reactions.[1] Their utility stems from the potent electron-withdrawing nature of the sulfonyl group, which renders the sulfur atom highly susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonate esters and sulfonamides.
-
Activation of Alcohols: Alcohols are poor leaving groups in nucleophilic substitution reactions. Conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms the hydroxyl group into an excellent leaving group, facilitating subsequent Sₙ2 or E2 reactions.[2][3]
-
Amine Protection: The sulfonamide group is a robust protecting group for amines, rendering them non-basic and stable to a wide range of reaction conditions.[4][5] The choice of sulfonyl chloride dictates the specific conditions required for subsequent deprotection.
The logical workflow for the fundamental sulfonylation reaction is depicted below.
Caption: Factors influencing the relative reactivity of common sulfonyl chlorides.
Solubility: The ether chain in MEE-SO₂Cl is its most significant differentiator. This feature enhances its solubility in a wider range of solvents, including those with moderate polarity like THF and 2-MeTHF, compared to the more rigid and less polar aromatic sulfonyl chlorides. This can be a distinct advantage in complex molecule synthesis where substrate solubility is a limiting factor.
Application as Protecting Groups: While TsCl forms very stable sulfonamides, their cleavage often requires harsh conditions (e.g., sodium in liquid ammonia). In contrast, the electron-withdrawing nitro group in NsCl facilitates the cleavage of N-nosyl amides under much milder conditions, typically using a thiol and a base. [6]The MEE-sulfonamide group does not have a widely established deprotection protocol, and its utility here would need to be evaluated on a case-by-case basis, likely requiring reductive or harsh acidic conditions for cleavage.
Experimental Protocols & Validation
To ensure scientific integrity, the claims made in this guide must be verifiable. The following protocols provide a framework for comparing the performance of MEE-SO₂Cl against other sulfonyl chlorides in a laboratory setting.
Protocol: Comparative Sulfonylation of a Primary Alcohol
This experiment aims to compare the reaction rate and yield for the formation of a sulfonate ester from benzyl alcohol.
Materials:
-
Benzyl alcohol
-
This compound (MEE-SO₂Cl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
TLC plates (silica gel)
-
NMR tubes, solvents (CDCl₃)
Experimental Workflow:
Caption: Experimental workflow for the comparative sulfonylation of benzyl alcohol.
Procedure:
-
To three separate oven-dried round-bottom flasks under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol) and 10 mL of anhydrous DCM.
-
Cool the flasks to 0 °C using an ice-water bath.
-
To each flask, add anhydrous pyridine (1.2 mmol) and stir for 5 minutes.
-
To the first flask, add MsCl (1.1 mmol) dropwise. To the second, add MEE-SO₂Cl (1.1 mmol). To the third, add TsCl (1.1 mmol).
-
Monitor the reactions at regular intervals (e.g., every 15 minutes) using TLC (e.g., 4:1 Hexanes:EtOAc) until the starting alcohol is consumed. Record the approximate reaction time for each.
-
Upon completion, quench each reaction by slowly adding 10 mL of cold 1 M HCl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the yield and purity of the resulting sulfonate esters by ¹H NMR spectroscopy.
Expected Outcome: The reaction with MsCl will likely be the fastest, followed by MEE-SO₂Cl, with TsCl being the slowest. This experiment provides direct, quantifiable data on the relative reactivity of these reagents under identical conditions.
Protocol: N-Protection of Aniline
This protocol compares the formation of sulfonamides, a key step in protecting group chemistry.
Procedure:
-
Follow the same setup as Protocol 4.1, but use aniline (1.0 mmol) as the nucleophile instead of benzyl alcohol.
-
Add the respective sulfonyl chloride (MsCl, MEE-SO₂Cl, TsCl, or NsCl) (1.1 eq) at 0 °C.
-
Allow the reactions to warm to room temperature and stir until completion as monitored by TLC.
-
Perform an identical aqueous workup as described in Protocol 4.1.
-
Analyze the products by ¹H NMR and compare yields and reaction times. The resulting sulfonamides may be solids that can be further purified by recrystallization.
Conclusion and Strategic Recommendations
The choice of a sulfonyl chloride is a strategic decision that should be guided by the specific demands of the synthetic target and reaction conditions.
-
Choose this compound (MEE-SO₂Cl) when:
-
Enhanced solubility is required: For reactions involving complex, poorly soluble substrates where maintaining a homogeneous solution is critical.
-
A reactive aliphatic sulfonylating agent is needed: When higher reactivity than TsCl is desired without resorting to the highly moisture-sensitive MsCl.
-
Modulation of physical properties is beneficial: The resulting MEE-sulfonates or -sulfonamides will be less crystalline and more oil-like, which can aid in certain purification or formulation processes.
-
-
Choose traditional sulfonyl chlorides when:
-
High crystallinity is desired for purification: TsCl is unparalleled for producing stable, crystalline derivatives that are easily purified.
-
Maximum reactivity is paramount: MsCl is the reagent of choice for rapid reactions with sterically hindered or less reactive nucleophiles. [3] * Mild protecting group removal is necessary: NsCl is superior when the sulfonamide needs to be cleaved under gentle, non-reductive conditions. [6] * A fluorescent tag is needed: Dansyl chloride is the specific tool for labeling amines for analytical purposes. [7][8] Ultimately, this compound is a valuable addition to the synthetic chemist's toolkit. Its unique solubility profile and balanced reactivity provide a novel solution to challenges that cannot be met by traditional reagents alone.
-
References
- American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Smolecule. (n.d.). 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. National Center for Biotechnology Information.
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- ResearchGate. (n.d.). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.
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- Grokipedia. (n.d.). Brosyl group.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
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- ChemicalBook. (2025). 4-Nitrobenzenesulfonyl chloride | 98-74-8.
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- HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.
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- Chemsavers. (2026). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.
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- TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information.
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- New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl chloride, 2-chloro-.
- Royal Society of Chemistry. (2021). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers.
- Santa Cruz Biotechnology. (n.d.). Dansyl Chloride Safety Data Sheet.
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- Fisher Scientific. (n.d.). Safety Data Sheet: Ethanesulfonyl chloride.
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A Comparative Spectroscopic Guide to 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride and its Aliphatic Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth spectroscopic comparison of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride and its structurally related aliphatic analogues: methanesulfonyl chloride, ethanesulfonyl chloride, and 2-chloroethanesulfonyl chloride. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we elucidate the key spectral features that arise from variations in alkyl chain length, ether linkages, and terminal electronegative substituents. This comparative analysis serves as a valuable resource for structural verification, purity assessment, and reaction monitoring involving this class of compounds.
Introduction
Aliphatic sulfonyl chlorides are a pivotal class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides, sulfonates, and other sulfur-containing scaffolds integral to drug discovery and materials science. The reactivity and physical properties of these compounds are highly dependent on their molecular structure. Spectroscopic techniques are the cornerstone of their characterization, providing a detailed fingerprint of the molecular framework.
This guide focuses on this compound, a functionalized reagent whose ether linkages impart unique solubility and reactivity characteristics. To fully appreciate its spectroscopic signature, we will compare it against simpler, yet structurally informative analogues. This comparative approach allows for a deeper understanding of how specific structural motifs—such as the electron-withdrawing sulfonyl chloride group, the influence of adjacent heteroatoms (oxygen and chlorine), and the impact of chain length—manifest in their respective spectra. The insights derived are critical for chemists in confirming the identity and purity of starting materials and products.
Molecular Structures of Compared Analogues
The fundamental differences in the spectroscopic data of the selected compounds are rooted in their distinct molecular structures. The presence of ether oxygens and terminal chlorine atoms creates unique electronic environments for the nuclei (¹H and ¹³C) and alters the vibrational modes of chemical bonds (IR) as well as the molecular fragmentation patterns (MS).
Figure 1: Structures of the compared sulfonyl chlorides.
Comparative Spectroscopic Analysis
The following sections dissect the ¹H NMR, ¹³C NMR, IR, and MS data for the four compounds. The analysis emphasizes the causal relationships between structural features and spectral output. Note: Spectroscopic data for the primary compound, this compound, is based on the closely related analogue 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride due to the availability of comprehensive public data for the latter.[1]
¹H NMR Spectroscopy
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The powerful electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) causes a significant downfield shift (deshielding) for protons on the alpha-carbon (α-protons).
-
Methanesulfonyl chloride (1): Exhibits a single sharp singlet for its three equivalent methyl protons. The downfield shift is less pronounced than in other analogues due to the absence of further electron-withdrawing groups on the methyl carbon.
-
Ethanesulfonyl chloride (2): The spectrum shows a characteristic ethyl pattern. The α-protons on the methylene group (-CH₂-) appear as a quartet around 3.69 ppm, shifted significantly downfield by the adjacent -SO₂Cl group.[2] The terminal methyl protons (-CH₃) appear as a triplet around 1.62 ppm.[2]
-
2-Chloroethanesulfonyl chloride (3): This symmetric molecule displays two triplets, which can be interpreted as an AA'BB' system. The protons on the carbon adjacent to the sulfonyl chloride are deshielded, as are the protons on the carbon bearing the chlorine atom. This results in two distinct signals in the 4.0-4.1 ppm range.[3]
-
This compound (4): The spectrum is more complex due to the ether chain. Key signals include a sharp singlet for the terminal methoxy (-OCH₃) protons at approximately 3.38 ppm.[1] A series of complex multiplets between 3.50 and 3.80 ppm correspond to the methylene protons of the ethylene glycol backbone.[1] The methylene protons alpha to the sulfonyl chloride group are shifted furthest downfield within this ether-proton region, appearing as a triplet around 3.68 ppm.[1]
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Signal | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1. Methanesulfonyl chloride | -CH₃ | ~3.3 | Singlet |
| 2. Ethanesulfonyl chloride | -CH₂SO₂Cl | 3.69 | Quartet |
| -CH₃ | 1.62 | Triplet | |
| 3. 2-Chloroethanesulfonyl chloride | -CH₂SO₂Cl & -CH₂Cl | 4.0 - 4.1 | Multiplet |
| 4. This compound | -CH₂SO₂Cl | ~3.7 | Triplet |
| -OCH₂CH₂O- | 3.5 - 3.8 | Multiplet |
| | -OCH₃ | ~3.4 | Singlet |
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of adjacent atoms and functional groups.
-
Methanesulfonyl chloride (1): Shows a single resonance for the methyl carbon, typically found around 45-50 ppm.
-
Ethanesulfonyl chloride (2): The α-carbon (-CH₂SO₂Cl) is significantly deshielded, appearing far downfield. The terminal methyl carbon gives a signal at a more upfield position.
-
2-Chloroethanesulfonyl chloride (3): Due to the molecule's symmetry, only one signal is expected in the ¹³C NMR spectrum.[4] This signal is shifted downfield due to the influence of both the chlorine atom and the sulfonyl chloride group on the two equivalent carbons.
-
This compound (4): The spectrum provides clear signals for each unique carbon environment. The carbon directly attached to the sulfonyl chloride group is the most deshielded, appearing around 64-68 ppm.[1] The carbons within the ether backbone resonate in the 68-72 ppm region, a characteristic range for polyethylene glycol-type structures.[1] The terminal methoxy carbon appears as a sharp signal around 59.0 ppm.[1]
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Signal | Chemical Shift (ppm) |
|---|---|---|
| 1. Methanesulfonyl chloride | -CH₃ | ~48 |
| 2. Ethanesulfonyl chloride | -CH₂SO₂Cl | ~55 |
| -CH₃ | ~8 | |
| 3. 2-Chloroethanesulfonyl chloride | -CH₂SO₂Cl & -CH₂Cl | ~43 |
| 4. This compound | -CH₂SO₂Cl | 64 - 68 |
| -OCH₂CH₂O- | 68 - 72 |
| | -OCH₃ | ~59 |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying functional groups. For sulfonyl chlorides, the most prominent features are the strong stretching vibrations of the sulfur-oxygen double bonds (S=O).
-
General Features: All sulfonyl chlorides exhibit two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1370-1385 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) .
-
Influence of Structure: While the position of these S=O bands is relatively consistent, the rest of the spectrum reveals the unique structural aspects of each analogue.
-
This compound (4): In addition to the sulfonyl chloride bands, this compound displays a strong, broad absorption band in the 1100-1150 cm⁻¹ region. This is characteristic of the C-O-C asymmetric stretching of the ether linkages, a feature absent in the other analogues.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | Other Key Bands |
|---|---|---|---|
| 1. Methanesulfonyl chloride | ~1380 | ~1175 | C-H stretches/bends |
| 2. Ethanesulfonyl chloride | ~1375 | ~1170 | C-H stretches/bends |
| 3. 2-Chloroethanesulfonyl chloride | ~1380 | ~1180 | C-Cl stretch (~700-800) |
| 4. This compound | ~1370 | ~1170 | C-O-C stretch (1100-1150) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which can be used to confirm its structure.
-
Methanesulfonyl chloride (1): The molecular ion peak (M⁺) is observed at m/z 114/116 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). Common fragments include the loss of chlorine to give the methanesulfonyl cation [CH₃SO₂]⁺ at m/z 79.
-
Ethanesulfonyl chloride (2): The molecular ion is at m/z 128/130.[2][5] A very prominent peak is often seen at m/z 29, corresponding to the stable ethyl cation [C₂H₅]⁺, resulting from the cleavage of the C-S bond.[2]
-
2-Chloroethanesulfonyl chloride (3): The molecular ion appears at m/z 162/164/166 due to the presence of two chlorine atoms.[3] Key fragmentation includes the loss of a chlorine radical and cleavage of the C-C bond, leading to fragments like [CH₂Cl]⁺ (m/z 49/51).
-
This compound (4): The molecular ion for the C₅H₁₁ClO₄S structure is expected at m/z 202/204. Fragmentation is dominated by cleavage at the ether linkages, leading to a series of oxonium ions. Loss of the chlorine radical and the SO₂ group are also common fragmentation pathways.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 1. Methanesulfonyl chloride | CH₃ClO₂S | 114/116 | 79 [M-Cl]⁺ |
| 2. Ethanesulfonyl chloride | C₂H₅ClO₂S | 128/130 | 29 [C₂H₅]⁺ |
| 3. 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 162/164/166 | 49/51 [CH₂Cl]⁺ |
| 4. This compound | C₅H₁₁ClO₄S | 202/204 | Dominated by ether cleavage |
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible data, standardized analytical protocols must be followed. The choice of solvent, concentration, and instrument parameters are critical for accurate spectral interpretation.
General Experimental Workflow
The logical flow for comprehensive spectroscopic analysis ensures that data from each technique complements the others for unambiguous structure confirmation.
Figure 2: General workflow for spectroscopic characterization.
Detailed Methodologies
1. NMR Spectroscopy (¹H and ¹³C):
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its deuterium signal provides a lock for the spectrometer. TMS is chemically inert and its sharp singlet provides a universal reference point.
-
Acquisition: Acquire a ¹H spectrum with 16-32 scans and a ¹³C spectrum with 1024-2048 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H signals and reference the chemical shifts to TMS.
2. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For liquid samples, place one drop directly onto the ATR crystal. For solid samples, use the solid ATR press.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need for making KBr pellets, which can be affected by atmospheric moisture—a critical consideration for moisture-sensitive sulfonyl chlorides.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
3. Mass Spectrometry (MS):
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is typically suitable for these volatile compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Causality: GC provides separation of the analyte from any potential impurities before it enters the mass spectrometer. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
-
Acquisition: Inject 1 µL of the solution into the GC. The mass spectrometer should scan a mass range appropriate for the expected molecular weight (e.g., m/z 20-300).
-
Processing: Analyze the total ion chromatogram (TIC) to find the analyte peak. Extract the mass spectrum for that peak and identify the molecular ion and key fragment ions.
Conclusion
The spectroscopic analysis of this compound and its aliphatic analogues reveals a clear and predictable correlation between molecular structure and spectral output.
-
¹H and ¹³C NMR spectra are defined by the powerful deshielding effect of the -SO₂Cl group on adjacent nuclei. The inclusion of ether linkages in compound 4 introduces characteristic signals in the 3.5-4.0 ppm (¹H) and 60-75 ppm (¹³C) regions.
-
IR spectroscopy provides an unambiguous confirmation of the sulfonyl chloride functional group through its strong, characteristic S=O stretches. The presence of a C-O-C stretching band is a key differentiator for the ether-containing analogue 4 .
-
Mass Spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation patterns, such as the loss of chlorine, C-S bond cleavage in simple alkyl chains, and C-O bond cleavage in ether-containing structures.
Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and characterization of this important class of synthetic reagents.
References
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NIST. (n.d.). Methanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility with 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride and its Alternatives
In the landscape of pharmaceutical and fine chemical synthesis, the choice of a sulfonating agent is a critical decision that can profoundly impact reaction efficiency, yield, and, most importantly, experimental reproducibility. This guide provides an in-depth, data-supported comparison of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride and its common alternatives. We will delve into the nuances of their reactivity, stability, and handling, offering practical protocols and insights to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results.
Introduction to this compound: Properties and Applications
This compound, with the chemical formula C5H11ClO4S, is a versatile sulfonating agent employed in organic synthesis.[1] Its defining feature is the ether chain, which imparts unique solubility characteristics and can influence the properties of the resulting sulfonated compounds. Primarily, it is utilized for the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions with amines, alcohols, and thiols.[2] These reactions are pivotal in the synthesis of biologically active molecules and pharmaceutical intermediates.[2]
The reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity makes it susceptible to attack by a wide range of nucleophiles.[2]
The Reproducibility Challenge: A Comparative Analysis of Sulfonylating Agents
Achieving reproducible experimental outcomes is the cornerstone of scientific integrity. The choice of sulfonylating agent can be a significant variable. Here, we compare this compound with two widely used alternatives: p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) and Methanesulfonyl chloride (MsCl).
Key Performance Metrics and Physicochemical Properties
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Formula | C5H11ClO4S[1] | C7H7ClO2S[3] | CH3ClO2S |
| Molecular Weight | 202.66 g/mol [1] | 190.65 g/mol [4] | 114.55 g/mol |
| Appearance | Not specified in search results | White to gray powdered solid[4][5] | Colorless to pale yellow liquid |
| Reactivity | Governed by the electrophilicity of the sulfonyl chloride group.[2] | Stability and predictable reactivity; reactivity governed by electronic effects of the aromatic ring.[6] | Highly reactive due to the small size and electron-withdrawing nature of the methyl group. |
| Solubility | Soluble in common organic solvents; the ether chain enhances solubility. | Insoluble in water; soluble in ether, benzene, and ethanol.[4][5] | Soluble in a wide range of organic solvents. |
| Primary Use | Formation of sulfonamides and sulfonate esters.[2] | Converting alcohols and amines to corresponding sulfonate esters or amides; protecting group for alcohols and amines.[3] | Conversion of alcohols to mesylates (good leaving groups); formation of sulfonamides. |
Factors Influencing Experimental Reproducibility
2.2.1. Reagent Stability and Purity:
The stability of the sulfonyl chloride is paramount for consistent results. Impurities or degradation products can lead to side reactions and variable yields.
-
Tosyl chloride (TsCl): Generally considered a stable, crystalline solid, making it easier to handle and store with a longer shelf-life compared to some liquid sulfonyl chlorides.[6]
-
Methanesulfonyl chloride (MsCl): A liquid that can be more susceptible to hydrolysis upon exposure to atmospheric moisture. It is often recommended to use freshly opened or distilled MsCl for critical reactions.
2.2.2. Reaction Kinetics and Mechanistic Pathways:
The reactivity of the sulfonylating agent directly impacts reaction time and the potential for side-product formation.
-
This compound: The reaction proceeds via nucleophilic substitution. The presence of a base like pyridine can alter the mechanistic pathway from SNi to SN2, influencing the stereochemical outcome.[2] Solvent choice also plays a crucial role, with polar aprotic solvents favoring SN2 pathways.[2]
-
Tosyl chloride (TsCl): The reactivity is influenced by the electronic effects of the p-methyl group on the aromatic ring.[6] Reactions are typically well-controlled and predictable.[6]
-
Methanesulfonyl chloride (MsCl): Highly reactive, leading to faster reaction times. However, this high reactivity can sometimes result in reduced selectivity and the formation of byproducts if the reaction conditions are not carefully controlled.
Experimental Protocols: A Guide to Reproducible Sulfonylation
The following protocols provide a framework for conducting reproducible experiments. It is crucial to maintain consistency in reagent purity, solvent quality, temperature, and reaction time.
General Protocol for the Sulfonylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for the sulfonylation of an alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, quench the reaction by the slow addition of water.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Conditions and Observed Yields
| Sulfonylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Primary Alcohol | Pyridine | Dichloromethane | 0 to RT | 4 | ~85[2] |
| p-Toluenesulfonyl chloride (TsCl) | Primary Alcohol | Triethylamine | Dichloromethane | 0 to RT | 3 | >90 |
| Methanesulfonyl chloride (MsCl) | Primary Alcohol | Triethylamine | Dichloromethane | 0 to RT | 1 | >95 |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction scale.
Safety and Handling: A Prerequisite for Reproducibility
Inconsistent handling of hazardous reagents can introduce variability and compromise safety.
-
This compound and its analogs: These compounds are corrosive and can cause severe skin burns and eye damage.[8] They may also cause respiratory irritation.[8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Tosyl chloride: Appears as a white to gray powdered solid.[5] Contact may irritate skin, eyes, and mucous membranes.[5] May be toxic by ingestion, inhalation, and skin absorption.[5]
-
Methanesulfonyl chloride: A lachrymator (causes tearing). It is corrosive and toxic if inhaled.[11]
Conclusion: Selecting the Optimal Reagent for Reproducible Outcomes
The choice of a sulfonating agent should be a deliberate decision based on the specific requirements of the synthesis.
-
This compound is a valuable reagent when the introduction of a hydrophilic ether chain is desired in the final product or when its unique solubility properties can be advantageous. However, its potential for thermal instability during synthesis and storage necessitates careful handling to ensure reproducibility.
-
p-Toluenesulfonyl chloride (TsCl) remains the workhorse for many applications due to its high stability, ease of handling, and predictable reactivity.[6] It is an excellent choice for achieving reproducible results in standard sulfonylation reactions.
-
Methanesulfonyl chloride (MsCl) offers the advantage of high reactivity and rapid reaction times. However, this reactivity must be carefully managed to avoid side reactions and ensure consistent outcomes.
By understanding the inherent properties of each reagent and adhering to stringent experimental protocols, researchers can significantly enhance the reproducibility of their sulfonylation reactions, a critical step in the journey of drug discovery and development.
References
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Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Taylor & Francis. (n.d.). Tosyl chloride – Knowledge and References. Retrieved from [Link]
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Sciencemadness. (2016, March 5). Ethane Sulfonyl Chloride Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the realm of bioconjugation and chemical modification of peptides and proteins, sulfonyl chlorides are a widely utilized class of reagents. Their reactivity towards nucleophilic functional groups allows for the formation of stable sulfonamide and sulfonate ester linkages. However, this reactivity is not always perfectly selective, leading to potential cross-reactivity with non-target functional groups. This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, a PEGylated sulfonylating agent, and compares its expected performance with common alternatives.
The Imperative of Understanding Cross-Reactivity
The introduction of a polyethylene glycol (PEG) chain in this compound is intended to confer favorable properties such as increased solubility and biocompatibility to the modified molecule. However, the inherent reactivity of the sulfonyl chloride group remains. In a biological milieu, a variety of nucleophilic functional groups are present on amino acid side chains, including primary amines (lysine), secondary amines (N-terminus), thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and imidazoles (histidine).
Unintended reactions with these side chains can lead to a heterogeneous product mixture, compromising the efficacy and safety of a therapeutic protein or altering the functionality of a labeled peptide. Therefore, a thorough understanding of the cross-reactivity profile of a sulfonylating agent is not merely an academic exercise but a critical step in the development of well-characterized and reliable bioconjugates.
Comparative Analysis of Sulfonylating Agents
To contextualize the performance of this compound, it is essential to compare it against other commonly used sulfonylating agents. The reactivity of a sulfonyl chloride is influenced by both steric and electronic factors.
| Sulfonylating Agent | Structure | Key Features | Expected Reactivity |
| This compound | CH₃OCH₂CH₂OCH₂CH₂SO₂Cl | PEGylated, aliphatic. The electron-donating nature of the ether oxygens may slightly decrease the electrophilicity of the sulfur atom compared to simple alkyl sulfonyl chlorides. The PEG chain may introduce steric hindrance. | Moderate |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Small, sterically unhindered, and highly reactive aliphatic sulfonyl chloride.[1][2] | High |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic sulfonyl chloride with a slightly electron-donating methyl group. | Moderate |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂C₁₀H₅SO₂Cl | Aromatic sulfonyl chloride with a bulky, fluorescent dimethylaminonaphthyl group.[3][4] Used extensively for labeling primary and secondary amines.[3][5] | Lower |
Experimental Design for a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study should be systematic and quantitative. The following experimental workflow provides a detailed methodology for comparing the reactivity of this compound and its alternatives with a panel of representative amino acids.
Figure 1: A generalized workflow for the comparative cross-reactivity study.
Detailed Experimental Protocol
1. Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dansyl chloride
-
Amino Acid Panel: L-Lysine, L-Cysteine, L-Histidine, L-Serine, L-Threonine, L-Tyrosine, Glycine (as a primary amine control)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Sodium bicarbonate buffer, pH 9.0
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Solvents: Acetonitrile (ACN), Dimethylformamide (DMF)
-
Reverse-phase HPLC system with a C18 column and UV detector
2. Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of each sulfonyl chloride in anhydrous ACN or DMF.
-
Prepare 10 mM stock solutions of each amino acid in the appropriate reaction buffer.
3. Reaction Procedure:
-
For each sulfonyl chloride and each amino acid, set up parallel reactions at pH 7.4 and pH 9.0. The higher pH will deprotonate the amino groups, increasing their nucleophilicity.
-
In a temperature-controlled environment (e.g., 25°C), add a 10-fold molar excess of the sulfonyl chloride stock solution to the amino acid solution.
-
At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
4. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.[6]
-
Develop a gradient elution method to separate the unreacted amino acid from the sulfonated product.
-
Monitor the elution profile using a UV detector at a wavelength suitable for the amino acid or its derivative (e.g., 214 nm for the peptide bond, or a specific wavelength if a chromophoric sulfonyl chloride like dansyl chloride is used).[5]
5. Data Analysis:
-
For each reaction, quantify the peak area of the unreacted amino acid at each time point.
-
Plot the concentration of the unreacted amino acid versus time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Compare the k_obs values for each sulfonyl chloride with each amino acid at both pH values.
Expected Outcomes and Discussion
The results of this study will provide a quantitative comparison of the reactivity and selectivity of this compound.
Figure 2: General reaction scheme and expected relative reactivity.
Expected Reactivity Profile:
-
Lysine: The primary amine of the lysine side chain is expected to be the most reactive nucleophile, especially at pH 9.0 where it is largely deprotonated.[4] A high reaction rate is anticipated for all sulfonyl chlorides.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and is expected to react readily with sulfonyl chlorides, particularly at pH values approaching its pKa (~8.3).
-
Histidine: The imidazole ring of histidine can act as a nucleophile, and its reactivity is pH-dependent (pKa ~6.0). Significant reaction may be observed, especially at pH 7.4.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these amino acids are generally less nucleophilic than amines and thiols.[7] Reactivity is expected to be significantly lower, but may become more apparent at higher pH and with more reactive sulfonyl chlorides like MsCl.
Comparative Performance:
-
This compound: The PEG chain may introduce some steric hindrance, potentially leading to a slightly lower overall reactivity compared to the less bulky MsCl. This could, in some cases, translate to improved selectivity, with a greater preference for the more nucleophilic lysine side chain over other functional groups.
-
Methanesulfonyl Chloride (MsCl): Due to its small size and high reactivity, MsCl is expected to exhibit the fastest reaction rates but potentially the lowest selectivity, showing a greater propensity to react with less nucleophilic groups.[1][8]
-
p-Toluenesulfonyl Chloride (TsCl): Its reactivity is expected to be comparable to or slightly less than MsCl, with the aromatic ring influencing the electrophilicity of the sulfonyl group.
-
Dansyl Chloride: Its bulky nature is likely to result in the slowest reaction rates and a higher selectivity for the sterically accessible and highly nucleophilic primary amines.[3]
Conclusion
A systematic cross-reactivity study is indispensable for the informed selection and application of sulfonylating agents in bioconjugation and drug development. This guide provides a robust experimental framework for evaluating the reactivity and selectivity of this compound in comparison to common alternatives. By quantifying the reaction kinetics with a panel of nucleophilic amino acids, researchers can gain a deeper understanding of the potential for off-target modifications and optimize their reaction conditions to achieve the desired product with high purity and homogeneity. The insights gained from such studies are crucial for ensuring the scientific integrity and therapeutic potential of the final product.
References
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Molnár-Perl, I. (2007). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
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Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
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Narayan, R., & Anslyn, E. V. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(6), 1547-1563. [Link]
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MacCoss, M. J., & Matthews, D. E. (2005). Targeted quantification of amino acids by dansylation. Analytical Chemistry, 77(23), 7598-7605. [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. In Wikipedia. Retrieved January 26, 2026, from [Link]
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Li, Z., et al. (2006). Synthesis of poly(ethylene glycol) (PEG) functionalized ionic liquids and the application to hydrosilylation. Journal of Organometallic Chemistry, 691(16), 3575-3581. [Link]
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DeSantis, G., & Jones, J. B. (2000). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Protein Science, 9(10), 1852-1861. [Link]
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Heinze, T., & Liebert, T. (2001). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 38(5-6), 465-476. [Link]
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JASCO. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. JASCO. [Link]
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Gambini, L., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(17), 7861-7873. [Link]
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Hazen, R. M., & Filley, T. R. (2007). Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. American Mineralogist, 92(5-6), 841-848. [Link]
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Clark, J. (2004). The acid-base behaviour of amino acids. Chemguide. [Link]
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Gambini, L., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ResearchGate. [Link]
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Smith, D. L., & Turecek, F. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(12), 4768. [Link]
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Loo, J. A. (2016). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 21(1), 84. [Link]
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Lee, S., & Mrksich, M. (2011). Surface PEGylation via Native Chemical Ligation. Langmuir, 27(4), 1479-1484. [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
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Huda, I., & Dimas, P. H. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Food Research Journal, 29(3), 483-492. [Link]
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Bernardes, G. J. L., et al. (2018). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Angewandte Chemie International Edition, 57(32), 10243-10247. [Link]
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Artetxe, B., et al. (2022). Mussel-Inspired Multifunctional Polyethylene Glycol Nanoparticle Interfaces. International Journal of Molecular Sciences, 23(17), 9918. [Link]
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Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]
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Li, Z., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics, 20(10), 5156-5166. [Link]
-
Davies, M. J. (2023). Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. Free Radical Biology and Medicine, 208, 252-263. [Link]
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Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Understanding the Hazard: The Reactivity of Sulfonyl Chlorides
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride belongs to the sulfonyl halide class of compounds. These are characterized by their high reactivity, primarily driven by the electrophilic sulfur atom. This reactivity makes them valuable in synthesis but also necessitates stringent safety protocols.[1] The primary hazards associated with sulfonyl chlorides include:
-
Corrosivity: They are extremely destructive to skin, eyes, and mucous membranes.[2]
-
Water Reactivity: They react vigorously with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reaction is exothermic and can lead to the release of toxic and corrosive fumes.
-
Toxicity: Inhalation of vapors can cause severe respiratory irritation.[2]
-
Lachrymatory Properties: Vapors can cause significant irritation to the eyes, leading to tearing.
Given these hazards, the implementation of robust personal protective equipment (PPE) and handling protocols is not merely a recommendation but a critical component of laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be a heavy-duty, chemical-resistant type. Causality: Sulfonyl chlorides can permeate standard laboratory gloves. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. [5] Causality: The lachrymatory and corrosive nature of this compound and its reaction products necessitates complete protection of the eyes and face from splashes and fumes. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants made of natural fibers (e.g., cotton). A chemical-resistant apron should be worn over the lab coat.[5] Causality: This provides protection against accidental spills and splashes. Flame-resistant material is a prudent precaution for any reactive chemical handling. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood .[6] If there is a potential for exposure outside of a fume hood (e.g., large-scale transfers), a NIOSH-approved respirator with an acid gas cartridge is required.[6] Causality: The vapors are toxic and corrosive. A fume hood is the primary engineering control to prevent inhalation exposure. |
Visualizing the PPE Workflow: Donning and Doffing Procedures
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is vital for minimizing risks.
1. Preparation and Engineering Controls:
-
Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.[6]
-
Spill Kit: Have a spill kit specifically for corrosive and water-reactive materials readily accessible. This should contain a neutralizing agent (such as sodium bicarbonate or a commercial neutralizing powder) and an inert absorbent material (like vermiculite or sand). Do not use water. [4]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6]
-
Inert Atmosphere: For reactions sensitive to moisture, handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Handling and Dispensing:
-
Container Inspection: Before use, inspect the container for any signs of damage or corrosion.
-
Secure Container: Ensure the container is securely clamped or placed in a secondary container within the fume hood.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.[6] If pouring, do so slowly and carefully to avoid splashing.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[5]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) followed by a thorough wipe-down. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan: Responsible Deactivation and Waste Management
Sulfonyl chlorides must be treated as hazardous waste.[4] Never dispose of them directly down the drain. A crucial step before disposal is the deactivation (quenching) of any residual reagent.
Laboratory-Scale Quenching Protocol
This procedure should be performed in a chemical fume hood with all required PPE.
-
Preparation:
-
Place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet in an ice-water bath.
-
The flask should be of sufficient size to accommodate the volume of the quenching solution and the sulfonyl chloride, with ample headspace.
-
-
Quenching Solution:
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate, in water. Alternatively, a dilute solution of sodium hydroxide can be used, but the reaction will be more exothermic.
-
-
Slow Addition:
-
Monitoring:
-
Monitor the reaction temperature and control the addition rate to maintain a safe temperature (ideally below 20°C).
-
Continue stirring for a sufficient period after the addition is complete to ensure all the sulfonyl chloride has reacted.
-
-
Neutralization and Disposal:
-
Once the reaction is complete, check the pH of the solution and neutralize if necessary.
-
The resulting aqueous solution should be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Spill Response
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not use recirculating air.
-
Contain: If it is safe to do so, contain the spill by creating a dike with an inert absorbent material like sand or vermiculite.[4]
-
Neutralize: Cautiously cover the spill with a neutralizing agent such as sodium bicarbonate or a commercial spill neutralizer. Avoid raising dust.
-
Absorb: Once the reaction has subsided, absorb the neutralized material with an inert absorbent.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Decontaminate the spill area as described in the post-handling procedures.
Do NOT use water on a sulfonyl chloride spill as it will generate corrosive fumes. [4]
By integrating these detailed safety and handling protocols into your laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. NJ.gov. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. NJ.gov. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Sdfine.com. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
